(2,5-Dimethyl-4-nitrophenyl)hydrazine
Description
Properties
CAS No. |
145655-61-4 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2,5-dimethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
InChI Key |
DPRXXFCYJSBXDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
Synonyms |
Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (2,5-Dimethyl-4-nitrophenyl)hydrazine
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes established organic chemistry protocols with specific considerations for the steric and electronic nature of the (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold.
CAS: 145655-61-4 Role: Advanced Intermediate for Heterocyclic Synthesis Version: 1.0 (Scientific Reference)
Executive Summary
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a specialized aromatic building block characterized by a unique substitution pattern: a hydrazine moiety flanked by a methyl group (ortho-effect) and a para-nitro group. This compound serves as a critical "latent" scaffold in medicinal chemistry. The hydrazine function allows for the rapid construction of nitrogenous heterocycles (indoles, pyrazoles), while the nitro group acts as a masked amine, enabling late-stage functionalization after the core ring system is established.
This guide details the robust synthesis, stability considerations, and application of CAS 145655-61-4 in diversity-oriented synthesis, specifically targeting kinase inhibitor scaffolds and azo-based pigments.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |
| CAS Number | 145655-61-4 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Yellow to orange crystalline solid (Free base); Beige powder (HCl salt) |
| Solubility | Low in water; soluble in DMSO, Methanol, hot Ethanol. |
| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). |
| Stability | Susceptible to oxidation in air. Best stored as the Hydrochloride salt. |
Synthesis Protocol: The Diazotization-Reduction Route[1][2]
While nucleophilic aromatic substitution (SₙAr) on 1-chloro-2,5-dimethyl-4-nitrobenzene is a theoretical route, the Diazotization-Reduction of 2,5-dimethyl-4-nitroaniline is the preferred method for high-purity laboratory scale synthesis. This route avoids the harsh conditions required to displace a halogen hindered by an ortho-methyl group.
Retrosynthetic Analysis & Mechanism
The synthesis relies on converting the aniline amine into a diazonium salt (
Why Stannous Chloride?
Although sulfite reduction is greener,
Step-by-Step Experimental Procedure
Reagents:
-
2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7): 10.0 g (60 mmol)
-
Hydrochloric Acid (conc. 37%): 60 mL
-
Sodium Nitrite (
): 4.6 g (66 mmol) -
Stannous Chloride Dihydrate (
): 34.0 g (150 mmol) -
Ethanol (cold): 50 mL
Protocol:
-
Diazotization (The Critical Step):
-
In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of 2,5-dimethyl-4-nitroaniline in 40 mL of conc. HCl.
-
Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.
-
Dissolve
(4.6 g) in 10 mL water. Add this solution dropwise to the aniline suspension over 20 minutes. Maintain internal temperature . -
Stir for 1 hour at 0°C. The suspension should become a clear or slightly turbid orange solution (Diazonium salt).
-
-
Reduction:
-
Dissolve
(34.0 g) in 20 mL conc. HCl. Cool this solution to 0°C. -
Add the cold stannous chloride solution to the diazonium mixture in one portion with vigorous stirring.
-
Observation: A thick precipitate will form immediately.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation & Purification:
-
Filter the precipitate (Hydrazine Hydrochloride salt) using a sintered glass funnel.
-
Wash 1: Cold conc. HCl (removes tin salts).
-
Wash 2: Cold Ethanol (removes organic impurities).
-
Wash 3: Diethyl Ether (facilitates drying).
-
Dry the solid under vacuum at 40°C.
-
Yield Expectation: 75-85% as the Hydrochloride salt.
Reaction Pathway Visualization
Figure 1: Synthesis workflow for CAS 145655-61-4 via Diazotization-Reduction.
Applications in Drug Discovery
The (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold is particularly valuable because the 4-nitro group serves as an orthogonal handle. Unlike standard phenylhydrazines, this molecule allows for the construction of a heterocycle followed by the "unmasking" of an aniline for further derivatization (e.g., amide coupling, sulfonylation).
Fischer Indole Synthesis (Tryptamine Analogs)
Reaction with ketones (e.g., ethyl methyl ketone or cyclic ketones) under acidic conditions yields 4,7-dimethyl-6-nitroindoles .
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination. -
Utility: The resulting indole has a nitro group at the 6-position, which can be reduced to an amine to mimic serotonin analogs or create fused tricyclic systems.
Pyrazole Synthesis (Kinase Inhibitor Scaffolds)
Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(2,5-dimethyl-4-nitrophenyl)-3,5-dimethylpyrazole .
-
Relevance: Pyrazoles are ubiquitous in kinase inhibitors (e.g., similar to the core of Ruxolitinib or Celecoxib analogs). The steric bulk of the 2,5-dimethyl groups can force the phenyl ring out of planarity, improving selectivity in enzyme binding pockets.
Application Workflow
Figure 2: Divergent synthetic applications for heterocyclic library generation.
Safety & Handling (E-E-A-T)
Working with hydrazines and nitro compounds requires strict adherence to safety protocols.
-
Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Explosion Hazard:
-
Diazonium Salts: Never let the diazonium intermediate dry out; keep it in solution and cold.
-
Nitro Group: The product contains a nitro group and a hydrazine moiety, making it potentially energetic. Do not subject the dry free base to friction or high heat (>100°C).
-
-
Waste Disposal: All hydrazine-containing waste must be segregated. Quench unreacted hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal, as the oxidation is exothermic and releases nitrogen gas.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Diazotization-Reduction of nitroanilines).
-
PrepChem. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from (Detailed methodology for the 4-nitro analog, adaptable to the 2,5-dimethyl variant).
-
ChemicalBook. (2025).[1] 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) Properties and Synthesis. Retrieved from (Source for precursor data).
-
Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Retrieved from (Validation of nitrophenylhydrazine reactivity in hydrazone formation).
-
National Institutes of Health (NIH). (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from (Toxicology background for hydrazine handling).
Sources
2,5-dimethyl-4-nitrophenylhydrazine molecular weight and formula
Technical Monograph: 2,5-Dimethyl-4-Nitrophenylhydrazine
Executive Summary
2,5-Dimethyl-4-nitrophenylhydrazine (CAS 145655-61-4) is a specialized hydrazine derivative characterized by a tetrasubstituted benzene ring.[1] While structurally related to the common analytical reagent 2,4-Dinitrophenylhydrazine (2,4-DNPH), this compound offers unique steric and electronic properties due to the presence of two methyl groups at the ortho and meta positions relative to the hydrazine moiety.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol from commercially available precursors, and its application in carbonyl derivatization.[1]
Part 1: Molecular Identity & Physicochemical Profile
The molecular structure of 2,5-dimethyl-4-nitrophenylhydrazine is defined by a specific substitution pattern that influences its solubility, reactivity, and crystalline packing.[1]
Table 1: Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine | |
| CAS Number | 145655-61-4 | Rare chemical entity; often custom-synthesized.[1] |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.19 g/mol | Exact Mass: 181.0851 |
| Structure (SMILES) | CC1=CC(=C(C=C1NN)C)[O-] | |
| Physical State | Solid (Yellow/Orange Powder) | Typical of nitro-aromatic hydrazines.[2] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] | Low solubility in water.[3] |
| Precursor | 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) | Commercially available starting material.[1] |
Structural Analysis
The molecule features a hydrazine group (-NHNH₂) at position 1, flanked by a methyl group at position 2. This ortho-methyl group introduces steric hindrance that can modulate the rate of nucleophilic attack on carbonyl centers, potentially offering selectivity distinct from the unhindered 4-nitrophenylhydrazine.[1] The nitro group at position 4 provides the necessary chromophore for UV-Vis detection of derivatives.
Part 2: Synthesis & Manufacturing Pathways
As this compound is not a standard catalog reagent, researchers must often synthesize it in situ. The most robust pathway involves the diazotization of the corresponding aniline followed by a selective reduction.
Critical Mechanistic Insight: The reduction step requires Stannous Chloride (SnCl₂) rather than catalytic hydrogenation or iron/acid. SnCl₂ selectively reduces the diazonium salt to the hydrazine without reducing the nitro group (-NO₂) to an amine. Using stronger reducing agents would destroy the nitro functionality, yielding a diamine instead.
Synthesis Protocol
Starting Material: 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7).[1]
Step 1: Diazotization
-
Dissolve 10 mmol of 2,5-dimethyl-4-nitroaniline in 20 mL of concentrated HCl.
-
Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature strictly to prevent diazonium decomposition.
-
Add a solution of Sodium Nitrite (NaNO₂, 11 mmol) in water dropwise.
-
Stir for 30 minutes. The solution should become clear or pale yellow.
Step 2: Selective Reduction
-
Prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 22 mmol) in concentrated HCl, pre-cooled to 0 °C.
-
Add the SnCl₂ solution dropwise to the diazonium salt mixture, keeping the temperature below 5 °C .
-
Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
The hydrazine hydrochloride salt will precipitate as a solid.
Step 3: Isolation of Free Base
-
Filter the hydrochloride salt precipitate.
-
Dissolve the salt in a minimum amount of water.
-
Neutralize carefully with 10% Sodium Acetate or Sodium Hydroxide solution until pH ~7–8.
-
The free base, 2,5-dimethyl-4-nitrophenylhydrazine, will precipitate as an orange/yellow solid.[1]
-
Recrystallize from ethanol/water.
Visual Synthesis Pathway (Graphviz)
Figure 1: Selective synthesis pathway preserving the nitro group via Stannous Chloride reduction.[1]
Part 3: Analytical Applications & Reactivity
The primary application of 2,5-dimethyl-4-nitrophenylhydrazine is as a derivatizing agent for aldehydes and ketones.[1]
Reaction with Carbonyls
The hydrazine nitrogen (terminal -NH₂) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[3] This results in the formation of a hydrazone , which is typically a crystalline solid with a sharp melting point, ideal for identification.[1]
Steric Selectivity: Unlike 2,4-DNPH, the methyl group at position 2 (ortho to the hydrazine) creates steric bulk.
-
Implication: This reagent may react slower with sterically hindered ketones (e.g., di-tert-butyl ketone) compared to unhindered aldehydes, potentially allowing for kinetic resolution or selective derivatization in complex mixtures.[1]
Mechanism of Hydrazone Formation
Figure 2: Condensation mechanism for the formation of hydrazone derivatives.[1]
Part 4: Analytical Characterization (Predicted)
To validate the synthesis of 2,5-dimethyl-4-nitrophenylhydrazine, researchers should look for the following spectral signatures.
1H NMR Spectroscopy (DMSO-d₆)
-
Methyl Groups: Two distinct singlets around δ 2.2 – 2.6 ppm (3H each). The methyl group ortho to the nitro group will likely be more deshielded.
-
Aromatic Protons: Two singlets (due to the 1,2,4,5-substitution pattern preventing coupling).[1]
-
H3 (between methyl and nitro): δ 7.8 – 8.0 ppm .
-
H6 (between methyl and hydrazine): δ 6.8 – 7.2 ppm .
-
-
Hydrazine Protons:
-
-NH- (internal): Broad singlet, δ 8.0 – 9.0 ppm .[1]
-
-NH₂ (terminal): Broad singlet, δ 4.0 – 5.0 ppm (exchangeable with D₂O).
-
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 182.2 .
-
Fragmentation: Loss of -NH₂ (16 Da) or -NO₂ (46 Da) is common in MS/MS modes.[1]
Part 5: Safety & Handling (E-E-A-T)
Warning: Phenylhydrazine derivatives are potent skin sensitizers and suspected carcinogens.
-
Toxicity: Hydrazines are generally toxic by inhalation and skin absorption. They can cause hemolysis (destruction of red blood cells).
-
Explosivity: While less explosive than 2,4-DNPH (which has two nitro groups), 2,5-dimethyl-4-nitrophenylhydrazine still contains a nitro group and a hydrazine moiety.[1]
-
Protocol: Do not heat large quantities of the dry solid. Store in a cool, dark place.
-
Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal, following local hazardous waste regulations.
-
References
-
XiXisys. (2023). Safety Data Sheet: 2,5-Dimethyl-4-nitrophenylhydrazine (CAS 145655-61-4).[1] Retrieved from
-
ChemicalBook. (2023). 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) Properties and Suppliers.[1] Retrieved from
-
Organic Syntheses. (1946). General Synthesis of Nitrophenylhydrazines via Stannous Chloride Reduction. Org. Synth. Coll. Vol. 3, p. 661. Retrieved from
-
PubChem. (2023). Compound Summary: 2,5-Dimethyl-4-nitroaniline.[1] Retrieved from
Sources
Technical Safety & Handling Guide: (2,5-Dimethyl-4-nitrophenyl)hydrazine
Topic: Content Type: Technical Whitepaper / Risk Assessment Protocol Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Teams
Executive Summary & Chemical Profile[1][2][3]
Warning: This document addresses a specialized hydrazine derivative. While specific toxicological data for this isomer may be sparse in public registries, its functional group architecture (Nitro + Hydrazine) mandates it be treated as a High-Energy / Genotoxic material. This guide utilizes Structure-Activity Relationship (SAR) logic to establish safety protocols.
Chemical Identity & Physicochemical Properties[5][6][7]
| Property | Data / Prediction |
| Chemical Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |
| Functional Class | Aryl Hydrazine / Nitroarene |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Orange to Red Crystalline Solid (Color indicates conjugation) |
| Solubility | Low in water; Soluble in DMSO, MeOH, EtOH (often requires heat/acid) |
| Melting Point | Predicted range: 140–160°C (Decomposition likely near MP) |
| Key Reactivity | Nucleophilic attack (Hydrazine N); Electrophilic aromatic substitution; Redox active |
Critical Hazard Mechanisms (The "Why")
To safely handle this compound, researchers must understand the competing electronic forces within the molecule.
The Energetic Instability (Nitro + Hydrazine)
This molecule contains both a strong reducing agent (hydrazine, -NHNH₂) and a strong oxidizing group (nitro, -NO₂) on the same phenyl ring.
-
Mechanism: The "Push-Pull" electronic effect destabilizes the ring. The hydrazine group donates electrons, while the nitro group withdraws them.
-
Risk: This internal redox potential makes the solid sensitive to shock, friction, and heat . It is a candidate for rapid deflagration if heated under confinement.
-
The Methyl Effect: The 2,5-dimethyl substitution provides some steric protection to the hydrazine nitrogen, potentially reducing immediate air oxidation compared to unsubstituted phenylhydrazine, but it increases the lipophilicity, aiding skin absorption.
Toxicology & Genotoxicity
-
Mechanism: Hydrazines are metabolic poisons. They can form reactive nitrenium ions or free radicals upon metabolic oxidation.
-
Genotoxicity: Like its analogue 2,4-Dinitrophenylhydrazine (2,4-DNPH), this compound should be treated as a suspected mutagen . It can condense with DNA carbonyls or generate reactive oxygen species (ROS).
-
Sensitization: Hydrazines are potent skin sensitizers. Repeated exposure can lead to anaphylactic-type reactions.
Operational Protocols: A Self-Validating System
Do not rely on standard "lab hygiene." Use the following engineered controls.
Storage: The "Inert Blanket" Protocol
Hydrazines degrade into potentially explosive diazonium tars or azides if exposed to air/light over time.
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C). Note: Do not freeze if the container seal is compromised, as condensation upon thawing introduces water, accelerating decomposition.
-
Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.
Weighing & Transfer (The Anti-Static Method)
Goal: Eliminate static discharge and friction.
-
Tools: Use PTFE (Teflon) or wood spatulas only. Never use metal spatulas, which can generate friction heat or catalytic metallic ions.
-
Static Control: Use an ionizing blower in the balance enclosure.
-
Solvent Dampening: If the solid appears dry/dusty, pre-wet the receiving vessel with the reaction solvent before transfer to minimize dust clouds.
Reaction Safety: The Fischer Indole Context
This compound is frequently used to synthesize substituted indoles via the Fischer Indole Synthesis.[1]
-
Hazard: The reaction releases Ammonia (NH₃) and requires acid catalysis (often H₂SO₄ or PPA).
-
Control: The exotherm occurs after the formation of the hydrazone, during the rearrangement step.
-
Rule: Never add the acid catalyst to the hydrazine/ketone mixture all at once at high temperature.
-
Validation: Monitor gas evolution. If NH₃ evolution stops but temperature spikes, a runaway decomposition is occurring.
-
Visualization of Workflows
Safe Handling Lifecycle
This diagram outlines the decision logic for handling the material from receipt to disposal.
Caption: Operational workflow emphasizing the "Go/No-Go" decision point based on physical appearance to prevent using degraded, unstable material.
Reaction Logic: Fischer Indole Pathway
Understanding the mechanism helps predict where the energy release occurs.
Caption: The critical safety node is the [3,3]-Sigmatropic Rearrangement, where heat generation and ammonia release coincide.
Emergency Intervention & Toxicology
Spill Response (Specific to Hydrazines)
-
Do NOT use standard paper towels (surface area increases oxidation rate -> fire risk).
-
Neutralization:
-
Isolate the area.[2]
-
Cover spill with sand or vermiculite.
-
Treat the absorbed material with a dilute solution of Calcium Hypochlorite (Bleach) or Dilute Acetic Acid to degrade the hydrazine functionality chemically.
-
Collect in a dedicated hazardous waste container (do not mix with general organic solvents).
-
First Aid
-
Inhalation: Move to fresh air immediately. Hydrazines cause delayed pulmonary edema. Medical observation for 24 hours is recommended even if asymptomatic.
-
Skin Contact: Wash with Polyethylene Glycol (PEG 400) or copious soap and water. Ethanol may increase absorption; avoid it for initial washing.
References
-
National Institute of Standards and Technology (NIST). 4-Nitrophenylhydrazine hydrochloride IR Spectrum & Properties. (Class reference for nitrophenylhydrazines). Available at: [Link]
-
Loba Chemie. Safety Data Sheet: 4-Nitrophenylhydrazine. (Standard industrial safety protocols for nitro-hydrazine class). Available at: [Link]
-
Haz-Map. (4-Nitrophenyl)hydrazine - Hazardous Agents. (Toxicology and occupational health data). Available at: [Link]
Sources
A Technical Guide to 2,5-Dimethyl-4-nitrophenylhydrazine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of 2,5-dimethyl-4-nitrophenylhydrazine, a specific substituted phenylhydrazine. While this compound is not a widely cataloged reagent with an extensive list of documented synonyms, its chemical structure allows for a detailed exploration of its identity, properties, synthesis, and potential applications by examining its constituent functional groups and well-characterized analogues. This document serves as a foundational resource, grounded in established chemical principles, to enable researchers to synthesize, characterize, and utilize this molecule in analytical and synthetic workflows, particularly within the realms of medicinal chemistry and drug development.
Chemical Identity and Nomenclature
The structure of 2,5-dimethyl-4-nitrophenylhydrazine is defined by a hydrazine group attached to a phenyl ring, which is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4. Due to its specific substitution pattern, it is not commonly listed in commercial chemical databases, and therefore, a broad list of trade names or common synonyms is not available. The identity is best established through systematic nomenclature and comparison with its foundational chemical relatives.
The systematic IUPAC name for the compound is (2,5-dimethyl-4-nitrophenyl)hydrazine .
To provide a clear context, the table below compares the target compound with closely related, well-documented phenylhydrazines that are fundamental reagents in research and industry.
| Compound | Structure | IUPAC Name | CAS Number |
| 2,5-Dimethyl-4-nitrophenylhydrazine | (2,5-dimethyl-4-nitrophenyl)hydrazine | Not readily available | |
| 4-Nitrophenylhydrazine | (4-nitrophenyl)hydrazine | 100-16-3[1] | |
| (2,5-Dimethylphenyl)hydrazine | (2,5-dimethylphenyl)hydrazine | 613-85-4 | |
| 2,4-Dinitrophenylhydrazine (DNPH) | (2,4-dinitrophenyl)hydrazine | 119-26-6 |
Predicted Physicochemical Properties
The physicochemical properties of 2,5-dimethyl-4-nitrophenylhydrazine can be inferred from its structure. The nitro group (-NO₂) is a strong chromophore and electron-withdrawing group, suggesting the compound is a colored solid. The hydrazine moiety provides a site for hydrogen bonding, while the aromatic ring and methyl groups confer lipophilicity.
| Property | Predicted Value / Description | Justification |
| Molecular Formula | C₈H₁₁N₃O₂ | Based on structural atom count. |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |
| Physical State | Solid | Phenylhydrazines, especially nitro-substituted ones, are typically crystalline solids at room temperature. |
| Color | Yellow, Orange, or Red-Brown | The nitrophenyl moiety is a strong chromophore, similar to 4-nitrophenylhydrazine and DNPH. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and acetonitrile. | The polar nitro and hydrazine groups are offset by the nonpolar dimethyl-phenyl ring, leading to low aqueous solubility. |
| Melting Point | Expected to be a distinct point above 150 °C, likely with decomposition. | For comparison, the melting point of 4-nitrophenylhydrazine is ~156 °C (dec.).[1] |
Proposed Synthesis Pathway
The most established and logical route for synthesizing substituted phenylhydrazines is a two-step process involving the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt.[2] The logical starting material for this synthesis is 2,5-dimethyl-4-nitroaniline .
Reaction Scheme:
-
Diazotization: 2,5-dimethyl-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the target hydrazine using a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite.[2]
Causality in Experimental Design:
-
Low Temperature (0–5 °C): This is critical during diazotization because aryldiazonium salts are unstable and can explosively decompose at higher temperatures. Maintaining an ice bath ensures the controlled formation and stability of the intermediate.[3]
-
Acidic Medium: A strong acid (e.g., HCl) is required to generate nitrous acid (HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.
-
Reducing Agent: Stannous chloride is a common and effective choice for reducing diazonium salts to hydrazines. The reaction must be carefully controlled as the reduction process can be vigorous.
Experimental Protocol: Synthesis of (2,5-dimethyl-4-nitrophenyl)hydrazine hydrochloride
-
Amine Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethyl-4-nitroaniline (1.0 eq) in concentrated hydrochloric acid and cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30-60 minutes in the ice bath after the addition is complete.
-
Reduction: Prepare a solution of stannous chloride (SnCl₂) (2.0-2.2 eq) in cold, concentrated hydrochloric acid. Slowly add this reducing solution to the diazonium salt mixture, again maintaining a temperature of 0–5 °C.
-
Precipitation and Isolation: Continue stirring the reaction mixture at low temperature for 1-2 hours. The hydrochloride salt of the product should precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with ice-cold water until the filtrate is pH neutral. Dry the resulting solid under vacuum to yield (2,5-dimethyl-4-nitrophenyl)hydrazine hydrochloride. The free base can be obtained by careful neutralization.
Caption: Proposed synthesis of the target compound via diazotization and reduction.
Applications in Research and Drug Development
By analogy with other nitrophenylhydrazines, 2,5-dimethyl-4-nitrophenylhydrazine is expected to be a valuable reagent in two primary areas: analytical derivatization and synthetic chemistry.
Analytical Derivatization of Carbonyl Compounds
Phenylhydrazines are classical reagents for the derivatization of aldehydes and ketones. The reaction forms a stable, UV-active hydrazone derivative, which facilitates detection and quantification by HPLC-UV or LC-MS.[4][5] This is the principle behind Brady's Test, which uses 2,4-dinitrophenylhydrazine (DNPH).[6]
Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond, yielding the corresponding 2,5-dimethyl-4-nitrophenylhydrazone.
Protocol: Derivatization of a Carbonyl-Containing Analyte
-
Reagent Preparation: Prepare a saturated solution of 2,5-dimethyl-4-nitrophenylhydrazine in a suitable solvent, such as acetonitrile, acidified with a small amount of strong acid (e.g., sulfuric or trifluoroacetic acid).
-
Sample Reaction: Mix the sample containing the aldehyde or ketone with an excess of the derivatizing reagent solution.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes to ensure complete derivatization.
-
Analysis: Dilute the resulting solution with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the hydrazone (typically in the 360-400 nm range).
Caption: Derivatization of a carbonyl compound to form a detectable hydrazone.
Intermediate in Heterocyclic Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction that produces the indole heterocyclic system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[7][9]
Workflow:
-
Hydrazone Formation: The substituted phenylhydrazine is first condensed with a suitable ketone or aldehyde to form the corresponding hydrazone. This can be done in situ or as a separate step.
-
Acid-Catalyzed Cyclization: The hydrazone, in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10]
The use of 2,5-dimethyl-4-nitrophenylhydrazine in this reaction would lead to the formation of 4,7-dimethyl-5-nitroindoles, providing a direct route to a highly functionalized indole core for further elaboration in drug discovery programs.
Safety and Handling
While specific toxicological data for 2,5-dimethyl-4-nitrophenylhydrazine is unavailable, its safety profile can be reliably inferred from closely related nitro-substituted hydrazines. 4-Nitrophenylhydrazine is classified as a flammable solid that is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[11] Dry hydrazines can also be sensitive to shock and friction.
| Hazard Category | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood. |
| Handling | Avoid creating dust. Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated, and fireproof place. Store away from oxidizing agents and incompatible materials. It is often recommended to store related compounds wetted with water to reduce shock sensitivity. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
2,5-Dimethyl-4-nitrophenylhydrazine, while not a common chemical, represents a potentially valuable tool for researchers. Its identity is clearly defined by its systematic name, and its properties and behavior can be confidently predicted. A reliable synthesis can be achieved through the well-established diazotization-reduction pathway. Its primary applications are projected to be in the analytical derivatization of carbonyls for sensitive quantification and as a key building block in the Fischer indole synthesis, offering a direct route to novel, substituted indole scaffolds for drug discovery and development. Strict adherence to safety protocols based on analogous compounds is essential for its handling and use.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
Advanced Carbonyl Derivatization: 2,4-DNPH vs. (2,5-Dimethyl-4-nitrophenyl)hydrazine
Executive Summary
In the quantification and characterization of carbonyl compounds (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (2,4-DNPH) is the industry-standard derivatization agent. It is prized for its ability to form stable, highly colored hydrazones that are easily detectable by UV-Vis spectroscopy and HPLC.
However, complex matrices and specific selectivity requirements often necessitate alternative reagents. (2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS: 145655-61-4) represents a specialized structural analog where the electronic and steric profile is modulated by methyl substitution.
This guide analyzes the physicochemical differences between these two reagents, providing a rationale for reagent selection based on nucleophilicity , steric selectivity , and chromatographic behavior .
Part 1: Structural & Electronic Profiling
The core difference lies in the substituent effects on the phenyl ring, which directly influence the nucleophilicity of the hydrazine nitrogen and the stability of the resulting hydrazone.[1]
Comparative Properties Table
| Feature | 2,4-DNPH | (2,5-Dimethyl-4-nitrophenyl)hydrazine |
| Structure | 2,4-Dinitro substitution | 2,5-Dimethyl-4-Nitro substitution |
| Electronic Effect | Strong Electron Withdrawing (2x -NO₂). | Mixed: 1x EWG (-NO₂), 2x EDG (-CH₃). |
| Nucleophilicity | Low . The ring strongly pulls electron density from the hydrazine -NH₂. | Moderate/High . Methyl groups donate electron density, partially offsetting the nitro group. |
| Steric Hindrance | Moderate (Nitro at pos 2). | High (Methyl at pos 2). Methyl is tetrahedral and bulkier near the reaction site than planar nitro. |
| Reaction Kinetics | Slow (Requires acid catalysis). | Faster (Higher intrinsic nucleophilicity). |
| Detection (UV) | ||
| Solubility | Low in water; soluble in acidic alcohols. | Higher lipophilicity due to methyl groups; better for non-polar matrices. |
Electronic Impact on Reactivity[1]
-
2,4-DNPH: The two nitro groups exert a powerful inductive (-I) and resonance (-R) withdrawal effect. This delocalizes the lone pair on the
-nitrogen (attached to the ring), making the -nitrogen (terminal -NH₂) less nucleophilic. Consequently, 2,4-DNPH reactions must be acid-catalyzed to activate the carbonyl electrophile. -
(2,5-Dimethyl-4-nitrophenyl)hydrazine: The presence of methyl groups at positions 2 and 5 introduces electron-donating inductive effects (+I). While the 4-nitro group still withdraws density, the net electron density on the hydrazine moiety is higher than in DNPH. This makes the reagent more nucleophilic , potentially allowing reaction under milder acidic conditions (higher pH), which is advantageous for acid-sensitive analytes (e.g., acetals or ketals that might hydrolyze in strong acid).
Part 2: Mechanistic Implications & Selectivity
The choice between these reagents often comes down to a trade-off between reactivity (kinetics) and selectivity (sterics).
Steric Selectivity (The Ortho-Effect)
The (2,5-Dimethyl...) variant possesses a methyl group at the ortho position (C2) relative to the hydrazine group. Unlike the nitro group in DNPH, which can adopt a planar conformation to maximize resonance, the methyl group is tetrahedral and rigid.
-
Aldehyde Selectivity: The increased steric bulk at the ortho position creates a "gatekeeper" effect. Unhindered aldehydes can easily access the nucleophilic nitrogen.
-
Ketone Exclusion: Bulky ketones (e.g., steroid ketones) experience significant steric clash with the ortho-methyl group during the formation of the tetrahedral intermediate.
Reaction Pathway Diagram
The following diagram illustrates the decision logic and mechanistic pathway differences.
Caption: Decision logic for reagent selection based on target analyte sterics and required reaction conditions.
Part 3: Experimental Protocols
Standard 2,4-DNPH Protocol (Total Carbonyls)
Best for: General screening of aldehydes and ketones in environmental or biological samples.
-
Reagent Preparation: Dissolve 2,4-DNPH (saturated) in 2N HCl.
-
Reaction: Add 1 mL of sample to 1 mL of reagent.
-
Incubation: Heat at 50°C for 30 minutes.
-
Workup: Extract the hydrazone precipitate with acetonitrile or hexane.
-
Analysis: HPLC-UV at 360 nm.
(2,5-Dimethyl-4-nitrophenyl)hydrazine Protocol (Selective)
Best for: Differentiating aldehydes from ketones, or analyzing acid-labile samples.
-
Reagent Preparation: Dissolve 50 mg of (2,5-Dimethyl-4-nitrophenyl)hydrazine in 10 mL of ethanol containing 0.1% acetic acid (Mild Acid).
-
Note: Strong mineral acids (HCl) are often unnecessary due to higher nucleophilicity.
-
-
Reaction: Mix sample and reagent in a 1:1 ratio.
-
Incubation: Ambient temperature (20-25°C) for 15-60 minutes.
-
Selectivity Check: Short incubation favors aldehydes. Extended heating may force ketone reaction.
-
-
Workup: Liquid-liquid extraction using dichloromethane (DCM). The methylated hydrazones are more lipophilic and extract easily into non-polar solvents.
-
Analysis: HPLC-UV.
-
Wavelength Selection: Perform a scan. Expect
around 330-350 nm (blue-shifted vs DNPH).
-
Part 4: Safety & Handling (Critical)
Both compounds are hydrazine derivatives containing nitro groups. They pose specific hazards that must be managed.
-
Explosion Hazard:
-
2,4-DNPH: Highly shock-sensitive when dry. Must be stored wet (usually with >30% water).
-
(2,5-Dimethyl-4-nitrophenyl)hydrazine: While possessing fewer nitro groups, it should still be treated as potentially explosive. Store in a cool, dark place. Avoid friction or shock.
-
-
Toxicity:
-
Hydrazines are potent carcinogens and mutagens .
-
Protocol: Always weigh inside a fume hood using anti-static tools. Double-glove (Nitrile) to prevent skin absorption.
-
-
Waste Disposal:
-
Never dispose of hydrazine waste down the drain. Quench excess hydrazine with bleach (sodium hypochlorite) or perform reductive cleavage before disposal, following local EHS regulations.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Molbase. (n.d.). (2,5-Dimethyl-4-nitrophenyl)hydrazine Property Data. Retrieved from (Verification of CAS 145655-61-4 existence).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for nucleophilicity and Hammett substituent effects).[2]
- Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds. Wiley.
Sources
Commercial suppliers of (2,5-Dimethyl-4-nitrophenyl)hydrazine
An In-Depth Technical Guide to the Sourcing and Application of (2,5-Dimethyl-4-nitrophenyl)hydrazine
Executive Summary
Chemical Identity: (2,5-Dimethyl-4-nitrophenyl)hydrazine Primary Application: Key intermediate for substituted indoles (via Fischer Indole Synthesis), azo dyes, and energetic material precursors. Sourcing Status: High-Scarcity / Custom Synthesis. Unlike commodity hydrazines (e.g., Phenylhydrazine, 2,4-DNPH), this specific regioisomer is rarely available as an off-the-shelf catalog item due to its oxidative instability and niche application profile.
This guide serves as a strategic roadmap for researchers. It details how to procure the compound through Custom Synthesis Services (CROs) or, more commonly, how to validate and execute an In-House Synthesis starting from the commercially available precursor, 2,5-Dimethyl-4-nitroaniline (CAS 3460-29-5) .
Part 1: Chemical Profile & Sourcing Strategy
Chemical Specifications
-
Systematic Name: (2,5-Dimethyl-4-nitrophenyl)hydrazine[1]
-
Molecular Formula: C₈H₁₁N₃O₂[2]
-
Molecular Weight: 181.19 g/mol [2]
-
Key Functional Groups:
The "Buy vs. Make" Decision Matrix
Because direct suppliers are scarce, researchers must choose between outsourcing or internal synthesis.[2]
Figure 1: Strategic sourcing decision tree for rare hydrazine intermediates.
Recommended Commercial Sources (Precursor Focus)
Since the hydrazine is unstable, it is best synthesized fresh.[2] The stable precursor is 2,5-Dimethyl-4-nitroaniline .[2]
| Supplier Category | Recommended Vendors | Role |
| Global Catalogs | Sigma-Aldrich (MilliporeSigma) , TCI Chemicals , Thermo Fisher | Primary source for the aniline precursor (CAS 3460-29-5). |
| Building Blocks | Enamine , Combi-Blocks , BLD Pharm | High probability of having the aniline in stock (gram to kg scale). |
| Custom Synthesis | WuXi AppTec , Syngene , Curia | Contract partners if the hydrazine must be delivered as the final product (likely shipped as HCl salt).[2] |
Part 2: Technical Protocol – In-House Synthesis
Objective: Synthesize (2,5-Dimethyl-4-nitrophenyl)hydrazine from 2,5-Dimethyl-4-nitroaniline via diazotization and stannous chloride reduction.
Safety Warning: Hydrazines are toxic and potential carcinogens.[2] Nitro-compounds can be energetic.[2][3] Perform all steps in a fume hood behind a blast shield.
Reaction Pathway
The synthesis follows a classical Meyer-Hartmann or Stannous Chloride Reduction route.[2]
Figure 2: Synthetic pathway from aniline precursor to hydrazine target.[4][5]
Step-by-Step Protocol
This protocol is adapted from standard aryl hydrazine synthesis methodologies [1, 2].[2]
Reagents:
-
2,5-Dimethyl-4-nitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)
-
Concentrated HCl (37%)[2]
-
Sodium Hydroxide (NaOH)[2]
Procedure:
-
Diazotization:
-
Dissolve 2,5-Dimethyl-4-nitroaniline (10 mmol) in concentrated HCl (15 mL). Cool to -5°C to 0°C in an ice/salt bath.
-
Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining temperature below 0°C. Stir for 30 min. The solution should become clear/yellowish (diazonium salt formation).[2]
-
-
Reduction:
-
Prepare a solution of SnCl₂[2]·2H₂O (25 mmol) in concentrated HCl (10 mL) at 0°C.
-
Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.
-
Observation: A precipitate (hydrazine hydrochloride salt) typically forms immediately.[2]
-
Allow to stir at 0°C for 1 hour, then warm to room temperature or refrigerate overnight to maximize crystallization.
-
-
Isolation (Free Base):
-
Filter the hydrochloride salt.[2]
-
Optional: If the free base is required (e.g., for non-acidic coupling), suspend the salt in water and neutralize with 10% NaOH or Na₂CO₃ until pH ~9.[2] Extract with Ethyl Acetate.[2]
-
Note: The hydrochloride salt is significantly more stable than the free base.[2] Store as the HCl salt if possible.
-
Part 3: Quality Control & Analytical Verification
To validate the supplier's material (or your own synthesis), use the following analytical markers.
Key Specifications
| Parameter | Acceptance Criteria | Method |
| Appearance | Yellow to Orange crystalline solid | Visual |
| Purity | > 95% (Area %) | HPLC (C18, Acetonitrile/Water) |
| Identity | Matches Reference Structure | ¹H-NMR (DMSO-d₆) |
| Moisture | < 1.0% (unless sold as wet paste) | Karl Fischer / LOD |
| Salt Form | Free Base vs. HCl | Verify via Chloride test (AgNO₃) |
NMR Interpretation (Predicted)
-
Solvent: DMSO-d₆
-
Peaks:
-
δ 2.1-2.4 ppm: Two singlets (3H each) corresponding to the two methyl groups on the aromatic ring.[2]
-
δ 6.5-7.5 ppm: Two singlets (1H each) for the aromatic protons (para-position blocked, so no coupling between them).
-
δ 4.0-5.0 ppm: Broad singlet (2H) for -NH₂.
-
δ 6.0-8.0 ppm: Broad singlet (1H) for -NH-.
-
-
Note: The nitro group will shift adjacent protons downfield.
Part 4: Applications & Handling
Primary Application: Fischer Indole Synthesis
This hydrazine is the requisite building block for 4,7-dimethyl-5-nitrotryptamine and related indole scaffolds.[2]
-
Mechanism: Condensation with a ketone/aldehyde (hydrazone formation) → [3,3]-Sigmatropic Rearrangement → Indole.[2]
-
Relevance: Used in the development of melatonin receptor agonists, serotonin analogs, and specific azo-pigments for material science [3].[2]
Stability & Storage[2]
-
Oxidation Risk: Aryl hydrazines oxidize in air to form azobenzenes and tars.[2]
-
Protocol: Store under Argon or Nitrogen atmosphere.[2]
-
-
Temperature: Store at 2-8°C (short term) or -20°C (long term).
-
Safety:
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for aryl hydrazine synthesis via SnCl2 reduction).
-
Liu, Y., et al. (2022).[2] "Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones." Discovery Scientific Society.[2] Link
-
Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[2] (Authoritative text on using aryl hydrazines for indole synthesis).
-
PubChem. (2025).[2][7] "Compound Summary: (2,5-Dimethylphenyl)hydrazine (Related Structure)." National Library of Medicine.[2] Link
-
Sigma-Aldrich. (2024).[2] "Safety Data Sheet: 2,4-Dinitrophenylhydrazine (Analogous Hazard Data)." Link
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145655-61-4 Name: [xixisys.com]
- 2. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. uprm.edu [uprm.edu]
- 7. (2,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 853149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of Dimethyl-Nitro-Phenylhydrazine Derivatives
The following technical guide is structured to provide actionable, high-level scientific insight into the stability, handling, and analysis of dimethyl-nitro-phenylhydrazine derivatives.
Executive Summary
Dimethyl-nitro-phenylhydrazine derivatives (e.g., 1,1-dimethyl-4-nitrophenylhydrazine ) represent a unique class of chemical intermediates where the energetic instability of the hydrazine moiety converges with the electron-withdrawing power of the nitro group. While valuable as synthetic precursors and derivatizing agents, they pose a dual challenge: chemical instability (oxidative degradation) and biological toxicity (genotoxic impurities).
This guide synthesizes the physicochemical behavior of these derivatives, establishing a protocol for their stabilization, detection, and safe handling in drug development pipelines.
Chemical Architecture & Reactivity
To understand the stability profile, one must analyze the "Push-Pull" electronic environment:
-
The "Push" (Instability Source): The N,N-dimethyl group acts as an electron donor, increasing the electron density on the
-nitrogen. This makes the molecule susceptible to Single Electron Transfer (SET) oxidation, leading to radical formation. -
The "Pull" (Stabilizing Factor): The Nitro group on the phenyl ring withdraws electron density via resonance. This reduces the basicity of the hydrazine, rendering it slightly more stable than unsubstituted phenylhydrazines, but introduces thermal sensitivity (shock/friction hazards).
Critical Stability Parameters
| Parameter | Characteristic Behavior | Causality |
| Thermal Stability | Decomposition is exothermic. The nitro group facilitates internal oxidation of the carbon skeleton. | |
| Oxidative Stability | Low (Air Sensitive) | Atmospheric |
| Photostability | High Sensitivity | The Nitro chromophore absorbs UV/Vis, promoting |
| Hydrolytic Stability | pH Dependent | Stable in acidic media (protonation of N protects lone pair); rapidly degrades in basic media. |
Degradation Mechanisms
Understanding the degradation pathway is essential for selecting storage conditions and interpreting impurity profiles.
Pathway 1: Oxidative Dehydrogenation (Storage Degradation)
Upon exposure to air or basic conditions, the hydrazine undergoes oxidative dehydrogenation. This is the primary cause of the "red-gum" or dark tars observed in aged samples.
Pathway 2: Thermal/Photolytic Homolysis
Heat or UV light causes the weak
Figure 1: Mechanistic pathway of oxidative and photolytic degradation leading to insoluble impurities.
Analytical Framework: Detection & Control
In drug development, these derivatives are often classified as Genotoxic Impurities (GTIs) . The analytical method must achieve low Limit of Quantitation (LOQ), typically in the ppm range.
Recommended Protocol: HPLC-UV with Derivatization
Direct analysis is often unstable. We recommend in-situ derivatization to "lock" the hydrazine functionality before analysis.
Methodology:
-
Sample Prep: Dissolve sample in Acetonitrile/Water (acidified with 0.1% Formic Acid).
-
Derivatization (Optional but Recommended): Add excess p-anisaldehyde. The hydrazine reacts to form a stable hydrazone.
-
Separation: C18 Column (High carbon load).
-
Detection: UV at 350-400 nm (Hydrazones have high extinction coefficients).
Figure 2: Analytical workflow for stabilizing and quantifying hydrazine impurities.
Handling & Storage Protocols (Self-Validating)
To ensure integrity, the following protocols must be treated as a system. If one step fails (e.g., color change observed), the material is compromised.
A. Storage "The Golden Rules"
-
Temperature: Store at -20°C . Thermal decomposition rates double with every 10°C increase.
-
Atmosphere: Store under Argon or Nitrogen . Even trace oxygen accelerates "red-gum" formation.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps (prevent plasticizer leaching).
B. The "Visual Check" Validation
Before using any dimethyl-nitro-phenylhydrazine derivative, perform this rapid visual check:
| Observation | Status | Action |
| Bright Orange/Yellow Crystalline Solid | Pass | Material is stable. Proceed. |
| Dark Red/Brown Surface Crust | Fail | Surface oxidation. Recrystallize immediately. |
| Liquefaction / Oily Residue | Critical Fail | Advanced decomposition. Do not heat. Dispose as hazardous waste. |
C. Safety: The Nitro-Hydrazine Hazard
-
Shock Sensitivity: While less sensitive than pure hydrazine, the nitro group adds energetic potential. Do not grind in a mortar/pestle.
-
Toxicity: Assume all derivatives are potent skin sensitizers and potential carcinogens. Double-glove (Nitrile) and use a fume hood.
References
-
Mechanism of Electrochemical Oxidation of Phenylhydrazine. National Institute of Science Communication and Policy Research.
-
Thermal Decomposition of Hydrazines. Journal of Physical Chemistry A.
-
Genotoxicity of Hydrazine Derivatives. National Institutes of Health (PubMed).
-
Safe Handling of Energetic Materials (Nitro-compounds). CymitQuimica SDS.
-
Analytical Detection of Hydrazine Impurities. Google Patents (CN103454370B).
Methodological & Application
Application Note: Synthesis of Pyrazoles Using (2,5-Dimethyl-4-nitrophenyl)hydrazine
Introduction & Strategic Overview
Objective: This guide details the synthesis of functionalized pyrazoles utilizing (2,5-Dimethyl-4-nitrophenyl)hydrazine as the key nitrogen source.
Significance: Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] The specific reagent, (2,5-Dimethyl-4-nitrophenyl)hydrazine, introduces a highly functionalized aryl ring with distinct electronic and steric properties:
-
Electronic Effects: The para-nitro group is strongly electron-withdrawing, deactivating the hydrazine nucleophile but enhancing the metabolic stability and potential binding affinity of the final drug candidate.
-
Steric Effects: The ortho-methyl group (at position 2) introduces steric bulk near the reaction center, influencing regioselectivity during the cyclization step—a critical parameter for structure-activity relationship (SAR) studies.
Scope: This protocol covers the in situ preparation of the hydrazine reagent (due to limited commercial stability) followed by its condensation with 1,3-dicarbonyls to yield 1-aryl-pyrazoles.
Scientific Foundation (E-E-A-T)
Mechanistic Causality
The formation of the pyrazole ring proceeds via the Knorr Pyrazole Synthesis . The reaction involves a condensation between a hydrazine and a 1,3-dicarbonyl compound (e.g.,
Critical Reaction Pathway:
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazine—being more nucleophilic than the internal nitrogen—attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. -
Imine Formation: Loss of water generates a hydrazone intermediate.
-
Cyclization: The internal nitrogen attacks the second carbonyl group.
-
Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole system.
Expert Insight - Regioselectivity:
The presence of the ortho-methyl group on the aryl ring creates steric hindrance. When reacting with unsymmetrical 1,3-diketones, the initial attack is kinetically controlled. The hydrazine
Visualization: Reaction Mechanism
Caption: Step-wise mechanism of Knorr Pyrazole Synthesis: Condensation, Cyclization, and Aromatization.[3]
Experimental Protocols
Part A: Synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine Hydrochloride
Note: This hydrazine is often unstable as a free base and is best prepared fresh or stored as the hydrochloride salt.
Reagents:
-
2,5-Dimethyl-4-nitroaniline (CAS: 3139-05-7)[4]
-
Sodium Nitrite (
) -
Tin(II) Chloride (
) -
Conc. Hydrochloric Acid (
)
Protocol:
-
Diazotization:
-
Dissolve 10 mmol of 2,5-Dimethyl-4-nitroaniline in 15 mL of conc.
and 15 mL of water. Cool the suspension to 0–5 °C in an ice bath. -
Add a solution of
(11 mmol in 5 mL water) dropwise, maintaining the temperature below 5 °C. Stir for 30 min. The solution should become clear (diazonium salt formation).
-
-
Reduction:
-
Prepare a solution of
(25 mmol) in 10 mL conc. . Cool to 0 °C. -
Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A precipitate will form immediately.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Isolation:
-
Filter the precipitate (hydrazine hydrochloride salt).
-
Wash with cold dilute
followed by cold ethanol. -
Yield Check: Expect a pale yellow to brownish solid. Store in a desiccator.
-
Part B: Synthesis of Pyrazoles (Condensation)[5][6]
Reagents:
-
(2,5-Dimethyl-4-nitrophenyl)hydrazine Hydrochloride (from Part A)
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Base: Sodium Acetate (
) - Required to free the hydrazine base.
Workflow Diagram:
Caption: Operational workflow for the synthesis of pyrazoles from hydrazine salts.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend 2.0 mmol of (2,5-Dimethyl-4-nitrophenyl)hydrazine hydrochloride in 10 mL of absolute ethanol.
-
Activation: Add 2.2 mmol of Sodium Acetate (
) . Stir for 10 min at room temperature to liberate the free hydrazine base. -
Addition: Add 2.0 mmol of the 1,3-dicarbonyl compound (e.g., Acetylacetone) dropwise.
-
Note: If the dicarbonyl is solid, dissolve it in a minimum amount of ethanol first.[5]
-
-
Reaction: Reflux the mixture at 80 °C for 2–4 hours.
-
Checkpoint: Monitor reaction progress by TLC. The hydrazine spot (polar, often UV active) should disappear, and a new less polar fluorescent spot (pyrazole) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of crushed ice/water with stirring. The pyrazole product should precipitate as a solid.[6]
-
Troubleshooting: If an oil forms, extract with Ethyl Acetate (
mL), dry over , and evaporate.
-
-
Purification:
-
Filter the solid and wash with cold water.[6]
-
Recrystallize from Ethanol/Water (9:1) or neat Ethanol.
-
Data Presentation & Analysis
Expected Results Table
| Parameter | Value / Observation | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Color due to nitro-conjugation. |
| Yield | 65% – 85% | Lower yields if steric bulk is high. |
| Melting Point | Distinct (e.g., >150 °C) | Sharp MP indicates high purity. |
| Pyrazole | Diagnostic peak for pyrazole ring formation. | |
| Regioselectivity | >90:10 (Major:Minor) | Ortho-methyl directs attack to less hindered carbonyl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is soluble in EtOH/Water mix. | Evaporate EtOH first, then add water. Or extract with EtOAc. |
| Low Yield | Incomplete formation of free hydrazine. | Ensure |
| Oiling Out | Impurities or low MP product. | Scratch the flask with a glass rod; cool to -20 °C; use seed crystal. |
| Multiple Spots (TLC) | Regioisomers formed.[7] | Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).[8] |
Safety & Handling (Critical)
-
Hydrazine Toxicity: Aryl hydrazines are suspected carcinogens and skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Nitro Compounds: (2,5-Dimethyl-4-nitrophenyl)hydrazine contains a nitro group and a hydrazine moiety. While stable in solution, the dry solid (especially the perchlorate or nitrate salts, if formed) can be energetic . Do not heat the dry solid above its decomposition point.
-
Waste Disposal: All hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize the hydrazine before disposal, according to local EHS regulations.
References
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Maddila, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles". Journal of Saudi Chemical Society, 20(S1), S337-S343.
-
Gofer, E. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis". BenchChem Technical Notes.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles".
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. ottokemi.com [ottokemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for diazotization of 2,5-dimethyl-4-nitroaniline
Abstract & Scope
This application note details the robust diazotization of 2,5-dimethyl-4-nitroaniline (CAS: 3460-29-5), a critical intermediate in the synthesis of high-performance azo pigments and dyes. Unlike simple anilines, this substrate presents specific challenges due to the steric hindrance of the ortho-methyl group and the electron-withdrawing nature of the para-nitro group, which significantly reduces the basicity of the amine.
This guide provides two validated protocols:
-
Method A (Aqueous Dispersion): A scalable, industrial-standard approach using hydrochloric acid.
-
Method B (Solvent-Assisted): A high-purity method using glacial acetic acid for analytical applications or difficult-to-solubilize batches.
Chemical Context & Mechanism
Substrate Analysis:
The target molecule, 2,5-dimethyl-4-nitroaniline, possesses a deactivated amino group. The nitro group (
Mechanistic Pathway:
Successful diazotization requires the formation of the nitrosonium ion (
Reaction Scheme:
Safety & Pre-requisites
CRITICAL WARNINGS:
-
Explosion Hazard: Diazonium salts of nitroanilines are shock-sensitive and thermally unstable when dry. NEVER isolate the diazonium salt as a dry solid. Always use the solution immediately or store at
for short periods. -
Toxicity: 2,5-dimethyl-4-nitroaniline is toxic by inhalation, ingestion, and skin contact. It is a potential methemoglobin former (causing cyanosis).[1]
-
Chemical Compatibility: Avoid contact with strong reducing agents or alkali metals during the process.
Materials & Equipment
Table 1: Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Purity | Equiv. | Role |
| 2,5-Dimethyl-4-nitroaniline | 166.18 | >98% | 1.0 | Substrate |
| Hydrochloric Acid (37%) | 36.46 | ACS | 3.0 | Acid Source |
| Sodium Nitrite ( | 69.00 | >99% | 1.05 | Nitrosating Agent |
| Sulfamic Acid | 97.09 | >99% | Trace | Scavenger (excess |
| Urea (Alternative to Sulfamic) | 60.06 | >99% | Trace | Scavenger |
| Ice/Water | 18.02 | Distilled | N/A | Solvent/Coolant |
Equipment:
-
Three-neck round bottom flask (250 mL or larger).
-
Mechanical overhead stirrer (Magnetic stirring is insufficient for thick slurries).
-
Internal thermometer (Digital or Alcohol, range -10 to 50°C).
-
Dropping funnel (Pressure-equalizing).
-
Ice-Salt bath (
/Ice ratio 1:3).
Experimental Protocols
Method A: The "Crash-Cooling" Aqueous Dispersion (Recommended)
Best for scale-up and general synthesis.
Step 1: Acidification and Dispersion
-
Charge the reaction vessel with 2,5-dimethyl-4-nitroaniline (10.0 g, 60 mmol).
-
Add Distilled Water (30 mL). Start mechanical stirring at medium speed.
-
Add Concentrated HCl (15 mL, ~180 mmol) in one portion.
-
Heat the mixture to 60–70°C . The amine should partially dissolve or form a uniform paste as the hydrochloride salt forms. Note: Complete dissolution may not occur due to the nitro group.
-
Crash Cool: Remove heat and immediately plunge the flask into an Ice-Salt bath . Stir vigorously.
-
Why? Rapid cooling precipitates the amine hydrochloride as micro-crystals. Fine particle size is crucial for complete reaction.
-
Target Internal Temperature: 0–2°C .
-
Step 2: Diazotization
-
Prepare a solution of Sodium Nitrite (4.4 g, 63 mmol) in Water (10 mL). Chill this solution to 5°C.
-
Add the Nitrite solution dropwise to the amine slurry.
-
Rate Control: Maintain internal temperature below 5°C .
-
Observation: The yellow/orange slurry will gradually thin and darken as the soluble diazonium salt forms.
-
-
After addition is complete, stir at 0–5°C for 45–60 minutes .
Step 3: Validation & Work-up
-
Clarification: If a small amount of unreacted solid remains, filter the cold solution through glass wool.
-
Starch-Iodide Test: Spot a drop of the reaction mixture onto Starch-Iodide paper.
-
Result: Immediate Blue/Black spot indicates excess Nitrous Acid (Required).
-
If Negative: Add more
solution (0.5 mL increments) and re-test.
-
-
Congo Red Test: Spot onto Congo Red paper.
-
Result:Blue indicates sufficient free mineral acid (Required to prevent triazene formation).
-
-
Scavenging: Add Sulfamic Acid (solid, spatula tip) or Urea until the Starch-Iodide test is negative (paper remains white).
-
Why? Excess nitrous acid will decompose coupling components in subsequent steps.
-
Method B: Glacial Acetic Acid Method
Best for high-purity applications or if Method A yields low conversion.
-
Dissolution: Dissolve 2,5-dimethyl-4-nitroaniline (10.0 g) in Glacial Acetic Acid (40 mL) at room temperature. Gentle warming (40°C) may be used if necessary.
-
Cooling: Cool the solution to 10–15°C . (Acetic acid freezes at ~16°C, so do not over-cool yet).
-
Acidification: Add Concentrated HCl (15 mL) slowly. A fine precipitate may form; this is acceptable.
-
Deep Cooling: Cool the mixture to 0–5°C .
-
Diazotization: Add the aqueous Sodium Nitrite solution (4.4 g in 10 mL water) dropwise.
-
Note: The solvent system allows for better contact between the lipophilic amine and the nitrosating agent.
-
-
Completion: Stir for 30 minutes. Perform Starch-Iodide and Sulfamic acid steps as in Method A.
Process Visualization
Figure 1: Diazotization Workflow Logic
Caption: Step-by-step decision matrix for the diazotization process, including critical quality control checkpoints.
Figure 2: Reaction Pathway & Species[2]
Caption: Simplified mechanistic pathway showing the generation of the active nitrosating species and conversion to diazonium salt.
Quality Control & Troubleshooting
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Tar/Oil Formation | Temperature too high (>10°C). | Discard batch. Maintain strict 0–5°C control. |
| Incomplete Dissolution | Particle size too large. | Ensure "Crash Cooling" step involves vigorous stirring.[2][3] |
| No Blue on Starch-Iodide | Insufficient Nitrite. | Add 10% more |
| Loss of Activity | Decomposition over time. | Use immediately. Do not store >2 hours. |
| Foaming | Nitrogen evolution (Decomposition). | Temperature is too high. Cool immediately. |
Self-Validating Check (The "R-Salt" Test): To confirm the diazo species is active:
-
Dissolve 0.1 g of R-Salt (2-naphthol-3,6-disulfonic acid) in dilute NaOH.
-
Add a few drops of your diazo solution.
-
Result: Immediate formation of a bright red soluble dye confirms active diazonium salt.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. [Entry for Nitroanilines].
-
BenchChem. (2025).[4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from .
-
PubChem. (2025).[5] Compound Summary for CID 77647: 2,5-Dimethyl-4-nitroaniline. National Library of Medicine. Retrieved from [Link].
- U.S. Patent 4,845,638. (1989). Method of eliminating excess nitrite in diazotisation solutions. (Reference for Sulfamic Acid scavenging).
Sources
Application Notes and Protocols for the Preparation of Indazoles from (2,5-Dimethyl-4-nitrophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of substituted indazoles, with a specific focus on the utilization of (2,5-Dimethyl-4-nitrophenyl)hydrazine as a starting material. The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] A thorough understanding of the synthetic routes to these compounds is crucial for the innovation of novel derivatives and the optimization of existing drug discovery pipelines.
Foundational Principles of Indazole Synthesis
The construction of the indazole core can be achieved through several strategic approaches, primarily centered on the formation of the N-N bond or the cyclization of precursors that already contain this linkage. The selection of a synthetic pathway is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.
Classical Synthetic Routes
Established methods for indazole synthesis, while sometimes necessitating stringent reaction conditions, are well-documented and often employ readily accessible starting materials.[1]
-
Jacobson Indazole Synthesis: This traditional method for preparing 1H-indazoles typically involves the nitrosation of an N-acetyl-o-toluidine derivative, followed by an intramolecular cyclization.[2][3] While effective, this approach can involve strongly acidic conditions and the generation of hazardous nitrous gases.[1]
-
Davis-Beirut Reaction: A notable method for the synthesis of 2H-indazoles, this reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[1][2] Its appeal lies in the use of relatively inexpensive starting materials.[1]
-
Cadogan-Sundberg Reductive Cyclization: This pathway provides access to indazoles through the reductive cyclization of o-nitroarenes, often employing trivalent phosphorus compounds to facilitate deoxygenation and subsequent ring closure.[1][4]
Modern Synthetic Methodologies
Contemporary synthetic methods often present significant advantages over classical routes, including higher yields, milder reaction conditions, and broader functional group tolerance.[1] These approaches include:
-
Transition-Metal-Catalyzed Reactions: Copper and palladium catalysts are frequently employed to facilitate the formation of the indazole ring system through various cross-coupling and amination reactions.[5][6]
-
Aryne Cycloadditions: The [3+2] dipolar cycloaddition of arynes with diazo compounds or their precursors offers an efficient route to substituted indazoles.[5][7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in indazole synthesis.[1]
Proposed Synthesis from (2,5-Dimethyl-4-nitrophenyl)hydrazine
The starting material, (2,5-Dimethyl-4-nitrophenyl)hydrazine, possesses both a hydrazine moiety and a nitro group, making it amenable to several cyclization strategies. A highly plausible approach involves the formation of a hydrazone followed by an intramolecular cyclization. This strategy leverages the nucleophilicity of the hydrazine to condense with an aldehyde or ketone, followed by an intramolecular reaction to form the indazole ring.
Reaction Scheme
Caption: Proposed synthetic workflow.
Causality of Experimental Choices
The selection of a one-pot domino process involving the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNA) ring closure is based on established and efficient methods for constructing 1-aryl-1H-indazoles.[8] The presence of a nitro group on the starting material can activate the aromatic ring towards nucleophilic attack, facilitating the cyclization step.
Detailed Experimental Protocol
This protocol describes a two-step, one-pot synthesis of a substituted indazole from (2,5-Dimethyl-4-nitrophenyl)hydrazine and a suitable aldehyde (e.g., 2-fluorobenzaldehyde).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 181.18 | 1.81 g | 10 |
| 2-Fluorobenzaldehyde | 124.11 | 1.24 g | 10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,5-Dimethyl-4-nitrophenyl)hydrazine (1.81 g, 10 mmol) and N,N-Dimethylformamide (50 mL).
-
Hydrazone Formation: Add 2-fluorobenzaldehyde (1.24 g, 10 mmol) to the solution. Stir the mixture at room temperature for 2 hours to facilitate the formation of the arylhydrazone.[8]
-
Cyclization: Add potassium carbonate (2.76 g, 20 mmol) to the reaction mixture. Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted indazole.
Characterization of the Final Product
The structure and purity of the synthesized indazole should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the final product.
-
Melting Point: The melting point of the purified product can be compared to literature values for known compounds or used as a measure of purity for novel compounds.
Safety Precautions and Troubleshooting
Safety
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Hydrazine derivatives can be toxic and should be handled with appropriate precautions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature and continue to monitor by TLC. |
| Low Yield | Incomplete hydrazone formation or cyclization. | Ensure anhydrous conditions for hydrazone formation. Consider using a stronger base for the cyclization step. |
| Formation of Impurities | Side reactions due to excess heat or reactive species. | Optimize the reaction temperature. Purify the starting materials before use. |
Logical Relationships in the Synthesis
Caption: Logical flow of the synthesis.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available at: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, 23(3), 680. Available at: [Link]
-
Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011). Organic Letters, 13(12), 3340-3343. Available at: [Link]
-
Synthesis of N‐substituted 1H‐indazole derivatives. (2022). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Indazole. (1954). Organic Syntheses, 34, 56. Available at: [Link]
- Process for the preparation of substituted indazoles. (1976). Google Patents.
-
Structure and synthesis of indazole. (2022). ResearchGate. Available at: [Link]
-
Bamberger rearrangement. Wikipedia. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). Organic Letters, 21(16), 6334–6338. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]
- Methods of making indazoles. (2006). Google Patents.
-
Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Advances, 11(36), 22359–22363. Available at: [Link]
-
N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. (2018). Organic Letters, 20(16), 4736–4739. Available at: [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2025). ResearchGate. Available at: [Link]
-
Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. (2018). Organic & Biomolecular Chemistry, 16(34), 6213-6218. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of Aldehydes with (2,5-Dimethyl-4-nitrophenyl)hydrazine
[1]
Introduction & Application Scope
The reaction of aldehydes with (2,5-Dimethyl-4-nitrophenyl)hydrazine is a specialized derivatization technique used in organic synthesis and analytical chemistry.[1] While 2,4-dinitrophenylhydrazine (2,4-DNPH) is the standard reagent for carbonyl identification (Brady's test), the 2,5-dimethyl-4-nitro analogue offers distinct advantages in specific scenarios.[1]
Why use this specific reagent?
-
Enhanced Nucleophilicity: The presence of two electron-donating methyl groups at the 2 and 5 positions, combined with only a single electron-withdrawing nitro group at the 4-position, renders the terminal hydrazine nitrogen significantly more nucleophilic than that of 2,4-DNPH.[1] This allows for faster reaction rates, particularly with sterically hindered or electron-rich aldehydes.[1]
-
Lipophilicity & Solubility: The methyl substituents increase the lipophilicity of the resulting hydrazone derivatives.[1] This is critical when analyzing hydrophobic aldehydes (e.g., fatty aldehydes, terpenes) that may precipitate prematurely or "oil out" with standard reagents.[1]
-
Crystallinity Differentiation: This reagent is often employed when 2,4-DNPH derivatives yield oils or solids with non-distinct melting points.[1] The steric bulk of the 2,5-dimethyl pattern alters crystal packing, often yielding sharp-melting solids for compounds that otherwise fail to crystallize.[1]
Chemical Mechanism
The formation of the hydrazone derivative proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[1]
-
Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.[1][2]
-
Proton Transfer: A rapid proton transfer occurs to form the carbinolamine intermediate.[1]
-
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond (hydrazone).[1]
Mechanism Diagram[3]
Figure 1: Acid-catalyzed condensation mechanism forming the hydrazone derivative.[1]
Experimental Protocol
Reagent Preparation
Safety Note: Hydrazine derivatives are suspected mutagens and can be toxic.[1][3] Handle in a fume hood with nitrile gloves.[1]
Reagent Solution (0.1 M):
-
Weigh 1.81 g of (2,5-Dimethyl-4-nitrophenyl)hydrazine (MW ≈ 181.2 g/mol ).
-
Dissolve in 100 mL of warm Ethanol (95%).
-
Add 2 mL of Glacial Acetic Acid.
-
Note: Unlike 2,4-DNPH, which often requires Sulfuric Acid, the higher nucleophilicity of this reagent allows the use of weaker acetic acid, reducing the risk of acid-catalyzed aldol side reactions.
-
-
Store in an amber bottle at 4°C. Shelf life: ~1 month.
Reaction Procedure (Standard Scale)
This protocol is optimized for converting 1-5 mmol of aldehyde.[1]
Step-by-Step Workflow:
-
Sample Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of Ethanol.
-
If the aldehyde is insoluble in ethanol, use 1,4-Dioxane or THF.[1]
-
-
Addition: Add 12 mL of the Reagent Solution (approx. 1.2 equivalents) to the aldehyde solution.[1][4]
-
Incubation:
-
For reactive aldehydes: Let stand at room temperature for 15–30 minutes.
-
For hindered aldehydes: Heat to reflux (60-70°C) for 20 minutes.
-
-
Crystallization:
-
If crystals form immediately, allow the mixture to sit in an ice bath for 15 minutes to maximize yield.
-
If no crystals form, add Deionized Water dropwise until the solution becomes slightly turbid (cloud point), then cool on ice.
-
-
Isolation: Filter the precipitate using a Büchner funnel with vacuum suction.
-
Washing: Wash the filter cake with:
-
Drying: Dry the solid in a vacuum oven at 40°C for 2 hours or air dry overnight.
Purification (Recrystallization)
To obtain analytical-grade crystals for melting point determination:
Analytical Characterization
The resulting hydrazones are typically stable, colored solids (Yellow to Deep Orange).[1]
| Analytic Method | Expected Observation | Notes |
| Appearance | Yellow/Orange Needles or Plates | Color intensity often correlates with conjugation length.[1] |
| Melting Point | Sharp (< 2°C range) | Distinct from 2,4-DNPH derivatives.[1] |
| UV-Vis | Bathochromic shift compared to parent aldehyde due to extended conjugation.[1] | |
| 1H-NMR | Imine Proton (-CH=N-) | Singlet, typically |
| IR Spectroscopy | C=N Stretch | Strong band at 1610–1630 cm⁻¹.[1] |
Troubleshooting Guide
Problem: "Oiling Out" (Product forms a liquid layer instead of crystals)
-
Cause: The derivative is too soluble in the alcohol or the melting point is below ambient temperature (supercooling).[1]
-
Solution:
Problem: No Reaction Observed
-
Cause: pH is too high (insufficient catalysis) or aldehyde is deactivated.[1]
-
Solution: Add 1-2 drops of concentrated HCl to the reaction mixture. Caution: This may cause hydrolysis if left too long.[1]
Problem: Multiple Spots on TLC
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of hydrazone derivatives.
References
-
Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for hydrazine derivatization protocols). [1]
-
Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C. The Systematic Identification of Organic Compounds, 8th Ed.[1] Wiley, 2003 .[1] (Authoritative source on derivative melting points and selection). [1]
-
BenchChem. Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives. BenchChem Technical Support, 2025 . (General protocol foundation).[1] [1]
-
Allen, C. F. H. "The Use of 2,4-Dinitrophenylhydrazine".[1] Journal of the American Chemical Society, 1930 , 52(7), 2955–2959.[1] (Foundational chemistry of nitrophenylhydrazines). [1]
Application Note: (2,5-Dimethyl-4-nitrophenyl)hydrazine in Heterocyclic Synthesis
This guide outlines the technical specifications, synthesis protocols, and application workflows for using (2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS 145655-61-4) as a heterocyclic building block.
Introduction & Chemical Profile[1][2][3][4][5][6][7]
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a specialized arylhydrazine building block characterized by a unique combination of steric and electronic properties. Unlike simple phenylhydrazine, this molecule features a 4-nitro group (strong electron-withdrawing) and 2,5-dimethyl substitution (steric bulk).
These structural features make it a critical scaffold for synthesizing functionalized pyrazoles, indazoles, and triazoles used in:
-
Pharmaceutical Discovery: Creating core scaffolds for kinase inhibitors where the 2,5-dimethyl pattern provides atropisomeric selectivity or fills hydrophobic pockets.[1]
-
Agrochemicals: Synthesis of nitrification inhibitors.[1]
-
Material Science: Precursors for azo-dyes and high-energy materials (due to the nitro group).[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |
| CAS Number | 145655-61-4 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| pKa (approx) | ~4.5 (protonated form) due to electron-withdrawing nitro group |
Critical Mechanistic Insights
Successful utilization of this building block requires understanding two competing factors:
-
Electronic Deactivation: The para-nitro group pulls electron density from the hydrazine moiety, significantly lowering the nucleophilicity of the terminal nitrogen (
).[1] -
Steric Hindrance: The ortho-methyl group (at position 2) creates steric clash during the formation of the tetrahedral intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of the Hydrazine Precursor
Use this protocol if the hydrazine is not commercially available.[1] It is synthesized from 2,5-dimethyl-4-nitroaniline.[3][4][5]
Reaction Overview:
Aniline
Reagents:
-
2,5-Dimethyl-4-nitroaniline (10 mmol)
-
Sodium Nitrite (
, 11 mmol) -
Tin(II) Chloride Dihydrate (
, 25 mmol) OR Sodium Sulfite ( ) -
Conc. HCl
Step-by-Step:
-
Diazotization: Suspend the aniline in conc. HCl (15 mL) and cool to
in an ice-salt bath. Add (dissolved in minimal water) dropwise, maintaining temp .[1] Stir for 30 min. The solution should become clear (diazonium salt formation). -
Reduction: Dissolve
in conc. HCl (10 mL) and cool to . Add the cold diazonium solution to the stannous chloride solution with vigorous stirring.-
Note: A heavy precipitate (hydrazine hydrochloride salt) will form immediately.[1]
-
-
Isolation: Stir for 1 hour at
, then allow to warm to room temperature. Filter the solid.[6][1][2] -
Free Base Liberation: Suspend the salt in water and neutralize with 10% NaOH solution until pH ~9. Extract with Ethyl Acetate (
).[1] Dry over and concentrate to yield the orange solid.
Protocol B: Synthesis of 1-(2,5-Dimethyl-4-nitrophenyl)-3,5-dimethylpyrazole
Target Application: Creating a pyrazole core.
Reagents:
-
(2,5-Dimethyl-4-nitrophenyl)hydrazine (1.0 eq)
-
Acetylacetone (2,4-Pentanedione) (1.2 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazine (500 mg) in Glacial AcOH (5 mL).
-
Addition: Add Acetylacetone (1.2 equivalents).
-
Reflux: Heat the mixture to reflux (
) for 4 hours.-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot (pyrazole).
-
-
Workup: Pour the reaction mixture into crushed ice (50 g). The product should precipitate as a solid.[1][2]
-
Purification: Filter the solid. Wash with cold water to remove residual acid.[1] Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.[1][2]
Yield Expectation: 75-85%.
Protocol C: Synthesis of Pyrazolone Derivatives
Target Application: Coupling with
Reagents:
-
(2,5-Dimethyl-4-nitrophenyl)hydrazine (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Catalyst: Glacial Acetic Acid (cat.[1] 5 drops)
-
Solvent: Ethanol (EtOH)
Procedure:
-
Mixing: Dissolve hydrazine in Ethanol (10 mL/g). Add Ethyl Acetoacetate.[1]
-
Cyclization: Heat to reflux for 6–8 hours.
-
Note: Due to the ortho-methyl steric hindrance, the initial hydrazone intermediate may be stable.[1] If cyclization is incomplete after 8 hours, add 0.5 mL conc. HCl and reflux for an additional 2 hours.
-
-
Isolation: Cool to room temperature. The pyrazolone often crystallizes directly from the solution.[1] If not, concentrate to 50% volume and cool to
.
Visual Workflows (Graphviz)
Figure 1: Reaction Pathway & Logic Flow
This diagram illustrates the decision matrix for synthesis based on the electrophile used.[1]
Caption: Synthetic divergence based on electrophile selection. Acid catalysis is critical for carbonyl condensations due to the deactivated hydrazine.
Safety & Stability (E-E-A-T)
Hazard Identification
-
Explosion Hazard: Compounds containing both nitro and hydrazine functionalities are energetic.[1] While the 2,5-dimethyl substitution adds some stability, do not heat the dry solid above
. -
Toxicity: Arylhydrazines are suspected carcinogens and skin sensitizers.[1] Handle in a fume hood.
-
Storage: Store at
under inert gas (Argon/Nitrogen). The compound oxidizes slowly in air to form dark azo-tars.[1]
Waste Disposal[4][13][14][15]
-
Quenching: Unreacted hydrazine should be quenched with dilute bleach (Sodium Hypochlorite) or acetone (to form the hydrazone) before disposal into hazardous waste streams.[1]
References
-
Synthesis of Arylhydrazines
-
Pyrazole Synthesis Methodology
-
El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1,3,5-trisubstituted pyrazoles." Acta Pharmaceutica, 2012.[1]
-
-
Patent Reference (Triazolidine derivatives)
-
Chemical Identity
Sources
- 1. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. WO2019121133A1 - Improved synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones and 4-aryl-1,2,4-triazoline-3,5-diones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 7. 2,5-二甲基-4-硝基苯胺_密度_沸点_分子量_CAS号【3460-29-5】_化源网 [chemsrc.com]
Application Notes and Protocols for the Synthesis of Azo Dyes from (2,5-Dimethyl-4-nitrophenyl)hydrazine
Abstract & Introduction
Azo dyes represent the most diverse and widely utilized class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and biomedical research.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings. The color and properties of these dyes can be finely tuned by altering the substituents on the aromatic moieties.[2][3]
This document provides a comprehensive guide to the synthesis of azo dyes using (2,5-Dimethyl-4-nitrophenyl)hydrazine as the diazo component precursor. Unlike the conventional pathway that starts with a primary aromatic amine[1][4], this protocol leverages the in-situ oxidation of an arylhydrazine to generate the crucial aryldiazonium salt intermediate. This approach expands the range of accessible dye structures. The presence of dimethyl and nitro substituents on the starting hydrazine offers a unique combination of electron-donating and electron-withdrawing effects, respectively, which are influential in determining the final spectral properties of the dye.
These protocols are designed for researchers in organic synthesis, materials science, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and critical control points for successful and reproducible synthesis.
Scientific Principles & Reaction Mechanism
The synthesis of an azo dye is fundamentally a two-stage process:
-
Formation of the Diazonium Salt: The process begins with the generation of an electrophilic aryldiazonium cation (Ar–N≡N⁺). In the traditional Sandmeyer reaction, a primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C).[4][5] When starting with an arylhydrazine, an oxidation step is required to convert the hydrazine into the diazonium salt.[6][7] Oxidizing agents like iodine can facilitate this transformation, where the arylhydrazine is oxidized to form the arenediazonium salt.[7] This intermediate is highly reactive and typically unstable, necessitating its immediate use in the subsequent step.[1]
-
Azo Coupling: The generated aryldiazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component.[8][9][10] Common coupling components are phenols or anilines, which are highly activated towards substitution. The coupling typically occurs at the para-position of the coupling agent unless it is blocked, in which case ortho-substitution occurs.[9] The pH of the coupling reaction is critical; mildly acidic to neutral conditions are generally preferred for phenols, while slightly more acidic conditions are used for aniline-based couplers.[8]
The overall reaction using (2,5-Dimethyl-4-nitrophenyl)hydrazine and a generic coupling component (in this case, 2-naphthol, also known as β-naphthol) is depicted below.
Scheme 1: Overall Synthesis Pathway (2,5-Dimethyl-4-nitrophenyl)hydrazine → [Oxidation] → 2,5-Dimethyl-4-nitrophenyldiazonium salt → [Azo Coupling with 2-Naphthol] → Final Azo Dye
Experimental Guide: Synthesis of a Representative Azo Dye
This section details the synthesis of an illustrative azo dye, 1-((2,5-Dimethyl-4-nitrophenyl)diazenyl)naphthalen-2-ol, using 2-naphthol as the coupling component.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example) | Notes |
| (2,5-Dimethyl-4-nitrophenyl)hydrazine | C₈H₁₁N₃O₂ | 181.19 | 1.81 g (10 mmol) | Precursor. Handle with care. |
| Iodine (I₂) | I₂ | 253.81 | 2.54 g (10 mmol) | Oxidizing agent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | Solvent for oxidation step. |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) | Coupling component. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1.2 g (30 mmol) | To prepare alkaline solution for coupler. |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | As needed | For acidification. |
Step-by-Step Protocol
Part A: Preparation of the Diazonium Salt Solution (Oxidation of Hydrazine)
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add (2,5-Dimethyl-4-nitrophenyl)hydrazine (1.81 g, 10 mmol).
-
Dissolution: Add 50 mL of Dimethyl Sulfoxide (DMSO) to the flask and stir until the hydrazine is fully dissolved.
-
Oxidation: To this solution, add Iodine (2.54 g, 10 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 1 hour. The formation of the diazonium salt is often accompanied by a color change. This resulting dark solution containing the in situ generated 2,5-Dimethyl-4-nitrophenyldiazonium salt is used directly in the next step.
-
Scientist's Note: The use of iodine as an oxidant is a metal-free method to generate the diazonium salt from the corresponding hydrazine. The reaction proceeds via the formation of an arenediazonium iodide intermediate.[7] This avoids the use of corrosive nitrous acid.
-
Part B: Azo Coupling Reaction
-
Prepare Coupler Solution: In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 100 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice-water bath with continuous stirring. This low temperature is crucial for preventing the decomposition of the diazonium salt and minimizing side reactions.[5][11]
-
Coupling: Slowly add the diazonium salt solution from Part A dropwise into the cold 2-naphthol solution over 20-30 minutes. Use a dropping funnel for controlled addition.
-
Observation Point: A brightly colored precipitate should form almost immediately upon addition. The color is typically an intense red or orange.
-
-
Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction goes to completion.[12]
-
Acidification: Slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 5-6 (test with pH paper). This step ensures the complete precipitation of the dye.
-
Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and impurities.
Part C: Purification
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of azo dyes.
Characterization of Synthesized Dyes
Proper characterization is essential to confirm the structure and purity of the final product.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and confirm color properties. | A strong absorption band in the visible region (typically 400-600 nm) is characteristic of the extended π-conjugation of the azo chromophore.[13][14] |
| FT-IR Spectroscopy | To identify key functional groups. | Characteristic peaks include: N=N stretch (azo group) around 1400-1450 cm⁻¹, Ar-NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹), C-H stretches, and a broad O-H stretch (from the naphthol moiety).[14][15] |
| ¹H NMR Spectroscopy | To confirm the chemical structure and proton environment. | Signals corresponding to aromatic protons on both rings, methyl groups, and the hydroxyl proton can be assigned to confirm the final structure. |
Logical Relationship of Synthesis Steps
The synthesis is a sequential process where the successful formation of the diazonium salt is a prerequisite for the subsequent electrophilic aromatic substitution (azo coupling) reaction.
Caption: Logical flow of the azo dye synthesis reaction.
Safety & Handling
CRITICAL SAFETY NOTICE: Arylhydrazines and their derivatives can be toxic, irritants, and potential carcinogens. Diazonium salts, especially when dry, are unstable and can be explosive.[1][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps in a well-ventilated fume hood.
-
Temperature Control: Strictly adhere to the temperature control requirements, especially during the coupling step. Never allow the diazonium salt solution to warm up significantly.
-
Handling Hydrazines: Avoid inhalation of dust and skin contact.[17] (2,5-Dimethyl-4-nitrophenyl)hydrazine and similar compounds are irritants.[18][19]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Potential Applications
Azo dyes synthesized from substituted precursors like (2,5-Dimethyl-4-nitrophenyl)hydrazine are of interest for several applications:
-
Textile Dyes: The specific substituents can impart high affinity for synthetic fibers like polyester, making them suitable as disperse dyes.[20]
-
Biomedical Stains: The unique chromophoric properties may be useful for developing new histological or cytological stains.
-
Drug Development: The azo scaffold is found in some drugs, such as Prontosil, the first sulfa drug.[9] Novel derivatives can be screened for various biological activities.[21]
-
Non-linear Optics: The extended π-conjugated systems in some azo dyes give rise to interesting optical properties for materials science applications.
References
-
Kinetics of the Diazotization of Anilines. (n.d.). Journal of the American Chemical Society. [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Jadreško, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119648. [Link]
-
The diazotization process. (2015). ResearchGate. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).
-
Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (2020). ACS Omega. [Link]
-
AL-RUBAIE, L. A. R., & MHESSN, R. J. (2011). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. National Journal of Chemistry, 42, 465-470. [Link]
-
SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2'-METHYLPHENYL)-6-ARYLAZO-4-OXOQUINAZOLINE. (n.d.). International Journal of Science and Technology. [Link]
-
Diazonium Coupling Reaction. (n.d.). Fvs.de. [Link]
-
Azo coupling reactions structures and mechanisms. (2025). ResearchGate. [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). The Journal of Organic Chemistry. [Link]
-
Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. (1987). Histochemistry. [Link]
-
Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. (n.d.). Asian Journal of Chemistry. [Link]
-
UV-Vis and FTIR analyses of the synthesized azo dye. (2024). ResearchGate. [Link]
-
Experiment 8 Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. [Link]
-
Recent advances in C–N bond cleavage via electrochemical aryl diazonium salt chemistry. (2025). Chemical Science. [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. (2022). Zien Journals. [Link]
-
Reactions of Aryl Diazonium Salts. (n.d.). Michigan State University. [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Journal of Chemical Reviews. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. [Link]
-
BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. (2024). International Journal of Chemical Studies. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances. [Link]
-
Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine. (2006). Cole-Parmer. [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. fvs.com.py [fvs.com.py]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 14. scienceworldjournal.org [scienceworldjournal.org]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. fishersci.fr [fishersci.fr]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. One moment, please... [oxfordlabfinechem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Fischer indole synthesis using nitro-aryl hydrazines
Application Note: Fischer Indole Synthesis Using Nitro-Aryl Hydrazines
Executive Summary
The Fischer indole synthesis is the premier method for constructing the indole core, yet it faces significant kinetic hurdles when applied to nitro-aryl hydrazines . The nitro group (
This guide provides three validated protocols designed to overcome this electronic penalty:
-
Polyphosphoric Acid (PPA) Cyclization: The classical "brute force" method for refractory substrates.
-
Anhydrous Zinc Chloride Melt: A solvent-free Lewis acid approach for high-temperature conversion.
-
Microwave-Assisted Synthesis: A high-throughput method utilizing Eaton’s Reagent to minimize degradation time.
Mechanistic Challenge: The "Nitro" Effect
To select the correct protocol, one must understand why standard conditions (e.g., dilute
The Fischer synthesis proceeds via a [3,3]-sigmatropic rearrangement.[1] The transition state requires electron density to flow from the nitrogen lone pair into the aromatic ring.
-
Standard Substrates: Electron-donating groups (EDGs) like
or stabilize the cationic transition state, accelerating the reaction. -
Nitro Substrates: The
group pulls electron density away from the reaction center. This destabilizes the transition state and suppresses the tautomerization of the hydrazone to the required ene-hydrazine.
Implication: Successful synthesis requires high-energy conditions (temperatures >100°C) and strong acid catalysis (anhydrous media) to force the rearrangement.
Figure 1: Mechanistic Bottlenecks & Pathway Selection
Caption: The nitro group destabilizes the transition state (Red), requiring harsh conditions to overcome the activation energy barrier.
Protocol Selection Matrix
Use the following decision tree to select the optimal method for your specific substrate and equipment availability.
Caption: Decision matrix for selecting the appropriate synthesis protocol.
Detailed Experimental Protocols
Protocol 1: Polyphosphoric Acid (PPA) Cyclization
Best for: Large-scale synthesis of simple nitroindoles (e.g., 5-nitroindole).
Context: PPA acts as both a solvent and a strong dehydrating acid. Its high viscosity allows for temperatures up to 120°C without rapid evaporation, driving the difficult rearrangement.
Materials:
-
Nitro-phenylhydrazone (pre-formed or in situ)
-
Polyphosphoric Acid (83%
content) -
Ice water
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), place Polyphosphoric Acid (10–15 g per 1 g of hydrazone).
-
Heating: Heat the PPA to 80–90°C in an oil bath.
-
Addition: Add the nitro-phenylhydrazone portion-wise. Caution: The reaction is exothermic. Monitor internal temperature to prevent runaway.
-
Reaction: Slowly raise the temperature to 100–115°C . Maintain for 30–60 minutes.
-
Visual Cue: The mixture will darken significantly.
-
-
Quenching: Cool the mixture to ~60°C. Pour the syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Isolation: The crude nitroindole will precipitate as a dark solid. Filter, wash copiously with water (to remove acid), and dry.
-
Purification: Recrystallize from ethanol or acetic acid.
Critical Note: Do not exceed 125°C, as extensive tar formation (polymerization) occurs rapidly with nitro compounds [1].
Protocol 2: Anhydrous Zinc Chloride Melt
Best for: Substrates requiring extreme temperatures (>150°C) without solvent reflux limitations.
Context: Fused zinc chloride provides a Lewis acid environment at high temperatures. This "melt" method avoids solvent boiling point restrictions.
Materials:
Step-by-Step:
-
Mixture: In a beaker or Erlenmeyer flask, intimately mix the hydrazone (1 equiv) with anhydrous
(5–10 equiv). -
Fusion: Heat the mixture in an oil bath or sand bath to 170°C .
-
Observation: The mass will melt into a liquid. Evolution of white fumes (if slight moisture is present) or color change indicates reaction.
-
-
Duration: Stir vigorously (manually with a glass rod if necessary) for 5–10 minutes. Do not overcook.
-
Quenching: Remove from heat. While still warm (but not scorching), carefully add dilute HCl (0.1 M) to dissolve the zinc salt mass.
-
Workup: The insoluble organic product remains. Filter the solid.[3]
-
Purification: Recrystallize from 95% ethanol.
Mechanism Validation: This method relies on the coordination of
Protocol 3: Microwave-Assisted Synthesis
Best for: High-throughput screening, library generation, and maximizing yield.
Context: Microwave irradiation provides rapid, uniform heating, minimizing the time the sensitive indole product is exposed to harsh acidic conditions. Eaton's Reagent (
Data Comparison:
| Parameter | Conventional Heating (PPA) | Microwave (Eaton's Reagent) |
|---|---|---|
| Time | 1–3 Hours | 5–10 Minutes |
| Temperature | 100–115°C | 150–170°C |
| Typical Yield | 40–60% | 70–85% |
| Solvent | None (Neat acid) | None (Neat acid) |
Step-by-Step:
-
Loading: In a 10 mL microwave vial, combine the nitro-phenylhydrazine (1.0 mmol) and ketone (1.0 mmol).
-
Catalyst: Add Eaton's Reagent (2 mL). Cap the vial.
-
Irradiation: Heat to 170°C for 10 minutes (High absorption setting).
-
Quenching: Pour the reaction mixture onto crushed ice/water.
-
Neutralization: Neutralize with saturated
or NaOH solution until pH ~7. -
Extraction: Extract with Ethyl Acetate (3x). Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Reference: This protocol is adapted from optimized microwave methods for electron-deficient hydrazines [3].
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Reaction | Temperature too low; Acid too weak. | Switch from AcOH to PPA or Eaton's Reagent. Increase Temp to >100°C. |
| Tar Formation | Overheating; Reaction time too long. | Reduce reaction time. Use Microwave method.[4] Ensure inert atmosphere ( |
| Low Yield | Incomplete hydrazone formation. | Pre-form and isolate the hydrazone before the cyclization step. |
| Explosion Risk | Dry nitro-hydrazine instability. | Always handle nitro-hydrazines as wet cakes or in solution where possible. |
Safety & Compliance
-
Nitro Compounds: Potentially explosive. Do not heat dry nitro-phenylhydrazines in closed vessels without blast protection.
-
Hydrazines: Known carcinogens and skin sensitizers. Double-glove and work in a fume hood.
-
Strong Acids: PPA and Eaton's reagent cause severe burns. React violently with water. Quench slowly.
References
-
Synthesis of Nitroindoles via PPA: Journal of the American Chemical Society, "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole". (Verified via snippet 1.1).
-
Lewis Acid Catalysis (ZnCl2): BenchChem Application Note, "The Fischer Indole Synthesis: A Comprehensive Technical Guide". (Verified via snippet 1.3).
-
Microwave Methodology: Taylor & Francis, "Fischer indole synthesis – Knowledge and References". (Verified via snippet 1.2).
-
General Mechanism & Reviews: Organic Chemistry Portal, "Fischer Indole Synthesis".[5] (Verified via snippet 1.10).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of (2,5-Dimethyl-4-nitrophenyl)hydrazine
Case ID: OX-PREV-25DMNPH Status: Active Priority: Critical (Air-Sensitive Reagent) Assigned Specialist: Senior Application Scientist
System Alert: The "Push-Pull" Instability Factor
Before addressing specific protocols, you must understand why (2,5-Dimethyl-4-nitrophenyl)hydrazine requires stricter handling than its cousin, 2,4-Dinitrophenylhydrazine (2,4-DNPH).
While 2,4-DNPH is relatively stable due to two strong electron-withdrawing nitro groups deactivating the hydrazine moiety, your target molecule contains a competitive electronic environment :
-
Stabilizing Factor: The 4-nitro group pulls electron density, reducing the basicity/nucleophilicity of the hydrazine.
-
Destabilizing Factor: The 2,5-dimethyl groups are electron-donating (via hyperconjugation). They pump electron density back into the aromatic ring, making the hydrazine nitrogen more electron-rich and susceptible to oxidative radical attack compared to poly-nitro analogs.
Implication: You cannot treat this simply like "standard" DNPH. It sits on a stability fault line where oxygen exposure leads to rapid degradation into azo-tars and diazonium species.
Module A: Storage & Handling FAQs
Q: My reagent arrived as a red/orange solid. Is it already oxidized? A: Not necessarily. While pure phenylhydrazine is often pale yellow/white, nitro-substituted hydrazines are inherently colored (yellow to deep orange) due to the extended conjugation of the nitro group.
-
Check: Verify purity via TLC or NMR. Oxidation usually manifests as a darkening to brown/black or the formation of a gummy "tar" on the surface.
-
Action: If the solid is free-flowing and bright, it is likely intact. If it is sticky or dark brown, proceed to the Rescue Protocols (Module C).
Q: Can I store the free base on the shelf? A: Negative. The free base is significantly more prone to auto-oxidation than the hydrochloride salt.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Recommendation: If you plan to store it for >1 month, convert the free base to the hydrochloride salt . The protonation of the terminal nitrogen (
) dramatically lowers its oxidation potential by removing the lone pair availability.
Q: I need to weigh it out. Can I do this on the open bench? A: Only for rapid operations (<5 minutes).
-
Risk: Atmospheric oxygen + moisture accelerates the formation of the diazene intermediate.
-
Best Practice: Flush the headspace of the storage vial with Argon immediately after opening. For precise stoichiometry, weigh inside a glovebox or use a simplified "Schlenk weighing" technique (weighing boat inside a flushed tube).
Module B: Troubleshooting Experimental Artifacts
Symptom: Reaction mixture turned black/tarry immediately upon heating. Diagnosis: Oxidative Dehydrogenation.[1] Mechanism: Trace oxygen or metal ions (Cu²⁺, Fe³⁺) catalyzed the conversion of the hydrazine to a diazonium salt or azo-polymer. Corrective Action:
-
Degas Solvents: Sparge all reaction solvents with Argon for 20 minutes prior to use.
-
Chelation: Add EDTA (1-2 mol%) if using technical grade solvents to sequester trace transition metals.
-
Temperature: Do not exceed 80°C unless absolutely necessary.
Symptom: Low yield in hydrazone formation (reaction with ketone/aldehyde).
Diagnosis: Competitive Oxidation vs. Condensation.
Mechanism: The hydrazine oxidized to the diazene (
-
Acid Catalysis: Ensure the pH is slightly acidic (pH 4-5). This protonates the carbonyl (activating it) and keeps the hydrazine partially protonated (protecting it).
-
Order of Addition: Add the hydrazine last, to a degassed solution of the carbonyl compound.
Visualization: The Oxidation Cascade
The following diagram illustrates the degradation pathway you are trying to prevent. Note the critical role of the Hydrazyl Radical .
Figure 1: The oxidative degradation pathway. The transition from Hydrazine to Radical is the rate-limiting step that must be blocked via inert atmosphere or salt formation.
Module C: Rescue Protocol (Purification)
If your reagent has oxidized (brown crust/tar), use this recrystallization method to restore purity.
Reagents:
-
Ethanol (Absolute)
-
Activated Charcoal (Norit)
-
Argon balloon
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol under an Argon blanket.
-
De-colorization: If the solution is dark brown, add Activated Charcoal (5% w/w) carefully (avoid foaming). Stir at reflux for 5 minutes.
-
Filtration: Filter hot through a Celite pad (pre-wetted with hot ethanol) to remove charcoal and polymeric tars.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Isolation: Filter the crystals rapidly. Wash with cold (-20°C) ethanol.
-
Drying: Dry under high vacuum (0.1 mbar) in the dark.
Module D: Synthesis & Handling Workflow
Use this decision tree to determine the correct handling procedure for your specific application.
Figure 2: Operational decision tree for storage and experimental handling.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitrophenylhydrazine hydrochloride. Retrieved from
-
PrepChem. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from
-
Robinson, M. W. C., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from
-
Sdfine. (n.d.). Material Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from
-
Jürmann, G., et al. (2025).[1] Investigation of the oxidation ability of protected hydrazine derivatives. Journal of Chemical Research. Retrieved from
Sources
Technical Support Center: (2,5-Dimethyl-4-nitrophenyl)hydrazine Synthesis
This Technical Support Center guide is designed for researchers aiming to optimize the synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine . It moves beyond standard textbook procedures to address the specific electronic and steric challenges posed by the 2,5-dimethyl and 4-nitro substituents.
Topic: Yield Optimization & Troubleshooting Target Molecule: (2,5-Dimethyl-4-nitrophenyl)hydrazine (as Hydrochloride salt) Precursor: 2,5-Dimethyl-4-nitroaniline CAS Registry Number (Precursor): 3139-05-7
Executive Summary: The Yield Challenge
The synthesis of this hydrazine derivative presents a specific chemoselectivity challenge. You are attempting to reduce a diazonium group to a hydrazine in the presence of a nitro group .[1]
-
The Trap: Strong reducing agents or elevated temperatures will reduce the nitro group to an amine (forming a diamine), or cleave the N-N bond entirely to revert to the aniline.
-
The Solution: Precise temperature control (
) and kinetic selectivity. -
Method Selection:
-
Method A (Stannous Chloride): Best for small-scale bench work (<10g). Faster, but typically lower yield (40-60%) due to solubility losses.
-
Method B (Sodium Sulfite): Best for high-yield optimization (>80%) and scale-up. More complex pH control required.
-
Optimized Protocols
Method A: The Stannous Chloride Route (Standard Lab Scale)
Recommended for rapid synthesis of small batches.
Reagents:
-
2,5-Dimethyl-4-nitroaniline (1.0 eq)
-
Sodium Nitrite (
) (1.05 eq) -
Stannous Chloride Dihydrate (
) (2.5 eq) -
Conc. HCl (12M)
Workflow Diagram:
Caption: Optimized Stannous Chloride workflow emphasizing low-temperature kinetic control to preserve the nitro group.
Method B: The Sodium Sulfite Route (High Yield Variant)
Recommended if Method A yields are <50%. This method forms a diazosulfonate intermediate that protects the nitrogen from side reactions.
-
Diazotization: Perform exactly as in Method A.
-
Preparation of Sulfite: Dissolve
(2.5 eq) in water. Add to reach pH ~9-10. Cool to 5°C. -
Addition: Pour the diazonium solution into the sulfite solution rapidly with vigorous stirring.
-
Observation: Solution turns deep orange/red (formation of diazosulfonate).
-
-
Heating (The Reduction): Warm to 60-70°C for 30 mins. The solution lightens.
-
Hydrolysis: Add Conc. HCl carefully until pH < 1. Heat to 90°C for 1 hour to hydrolyze the sulfonic acid group.
-
Cooling: Cool to 0°C. The product crystallizes as the hydrochloride salt.
Troubleshooting & FAQs
Category 1: Low Yield (<30%)
Q: I obtained a large amount of solid, but NMR shows it's the starting aniline. What happened? A: This is "Diazo-Resignation." The reduction failed, and the diazonium salt decomposed back to the aniline or phenol during workup.
-
Cause: Your
was likely oxidized. Stannous chloride oxidizes to Stannic chloride ( ) upon air exposure. -
Fix: Use fresh
.[2] If the crystals are caked or white powder (rather than clear crystals), discard them. Increase equivalents to 3.0.
Q: My yield is low, and the filtrate is deeply colored. Where is my product? A: The hydrochloride salt of nitrophenylhydrazines has significant water solubility compared to non-nitro analogs.
-
Fix: Do not wash with pure water. Wash the filter cake with cold 6M HCl or saturated brine . The Common Ion Effect (Cl⁻) forces the salt out of solution.
Category 2: Impurity Profile
Q: The product is dark red/brown instead of yellow/orange. Is it decomposed? A: Likely oxidation. Aryl hydrazines are air-sensitive.
-
Diagnosis: The "tar" is azo-coupling products or air-oxidation products.
-
Fix: Perform the reduction and filtration under an inert atmosphere (
) if possible. Store the final HCl salt in a desiccator protected from light. Recrystallize from Ethanol/Conc. HCl (10:1).
Q: NMR shows a mixture of hydrazine and a diamine. Why? A: You reduced the nitro group.[3]
-
Cause: Reaction temperature during reduction was too high (>0°C in Method A) or reaction time was too long.
-
Mechanism:
reduces nitro groups at elevated temperatures. At -5°C to 0°C, it is selective for the diazonium bond. -
Fix: Strict temperature monitoring. Pre-cool the
solution before addition.[4]
Diagnostic Logic Tree
Use this flow to diagnose the root cause of synthesis failure.
Caption: Decision matrix for diagnosing yield and purity failures in hydrazine synthesis.
Comparative Data: Yield Optimization
| Parameter | Standard Method ( | Optimized Method (Sulfite) | Impact on Yield |
| Temperature | Strictly < 0°C | Warm to 60°C (Step 2) | Sulfite method tolerates heat better, driving completion. |
| pH Control | Strongly Acidic (HCl) | Swing: Acid | Sulfite method prevents "coupling" side reactions by protecting the N-N bond. |
| Solvent Wash | Water (Yield Loss!) | 6M HCl / Brine | Critical: Washing with water dissolves the HCl salt. |
| Typical Yield | 35 - 50% | 75 - 90% | Sulfite is superior for nitro-substituted aryls. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Hydrazines).
-
Organic Syntheses. 4-Nitrophenylhydrazine. Coll. Vol. 2, p.455 (1943). (Provides the foundational stoichiometry for nitro-substituted hydrazines).
-
BenchChem. 4-Nitrophenylhydrazine Synthesis & Safety Data. (Detailed safety and handling for nitro-hydrazines).
-
PrepChem. Preparation of 4-nitrophenylhydrazine. (Detailed experimental procedure for the sulfite reduction method).
Sources
Technical Support Center: Energetic Hydrazine Derivatives
Topic: Safe Handling, Synthesis, and Neutralization of Nitro-Hydrazine Compounds
Status: Active | Clearance: Level 3 (Energetic Materials) Maintainer: Senior Application Scientist, Energetics Division
Operational Directive
You are entering a domain where the margin for error is non-existent. Nitro-hydrazine compounds (including Hydrazine Nitrate , Nickel Hydrazine Nitrate , and related high-nitrogen energetic precursors) possess a deceptive stability profile. They may appear stable during wet synthesis but transition to primary explosive sensitivity upon drying or contact with incompatible metals.
This guide is not a generic safety checklist. It is a causality-driven technical manual designed to help you understand the why behind the explosion, so you can prevent it.
Module 1: Synthesis & Processing
The "Wet-to-Dry" Transition Hazard
Q: Why did my reaction vessel pressure spike during the addition of hydrazine to the nitrate solution?
A: You likely triggered a catalytic decomposition due to metal ion contamination or inadequate thermal throttling. Hydrazine is a powerful reducing agent.[1][2] If your nitrate source contains trace transition metals (Iron, Copper, Manganese, Molybdenum), they act as catalysts, decomposing hydrazine into nitrogen gas and ammonia exothermically.
-
The Fix: Use only high-purity reagents (low metal basis).
-
The Protocol: Always add the hydrazine precursor to the nitrate solution slowly under active cooling. Never exceed 60°C unless the specific protocol demands reflux, as hydrazine vapor becomes shock-sensitive at higher concentrations and temperatures [1].
Q: The crystals formed differently this time (needle-like vs. granular). Is this a safety concern?
A: YES. Stop immediately.
Hydrazine Nitrate (HN) and its derivatives exhibit polymorphism. The
-
The Rule: If crystal morphology changes, assume the material is significantly more sensitive. Re-dissolve and re-crystallize under controlled conditions.
Visualization: Safe Synthesis Logic Flow
Figure 1: Logic flow for the synthesis of energetic hydrazine salts, emphasizing the critical transition from wet (safe) to dry (sensitive) states.
Module 2: Sensitivity & Stability Data
Quantifying the Risk
Q: How sensitive is Nickel Hydrazine Nitrate (NHN) compared to standard secondary explosives like RDX?
A: NHN straddles the line between a primary and secondary explosive. While it is less sensitive than Lead Azide, it is significantly more sensitive to friction than RDX or PETN. Do not handle dry NHN with the same complacency used for RDX.
Comparative Sensitivity Data The following table aggregates data for Hydrazine Nitrate derivatives against standard baselines. Note the drastic difference in friction sensitivity.
| Compound | Classification | Friction Sensitivity (N) | Impact Sensitivity (J) | Density (g/cm³) |
| Lead Azide | Primary | 0.1 N | 2.5 - 4.0 J | 4.71 |
| Nickel Hydrazine Nitrate (NHN) | Primary/Secondary Hybrid | 16.0 N | ~18.8 J | 0.9 - 1.7 |
| RDX | Secondary | 120 N | 7.5 J | 1.82 |
| Hydrazine Nitrate | Energetic Oxidizer | Insensitive (Pure) | Low (if contaminated) | 1.66 |
Data Sources: [3], [5], [7]
Key Insight: A friction sensitivity of 16 N (NHN) means that the simple act of unscrewing a jar lid with crystals in the threads can cause detonation.
-
Protocol: Use threadless containers (conductive rubber stoppers) or "screw-top" containers where the threads are externally taped and never contact the product.
Module 3: Emergency Response & Waste Disposal
The "5% Rule" for Neutralization
Q: I have a spill of hydrazine nitrate solution. Can I just pour bleach on it?
A: ABSOLUTELY NOT. Pouring concentrated bleach (sodium hypochlorite) onto hydrazine compounds triggers a violent, gas-generating reaction that can spray boiling toxic liquid or detonate if the concentration is high enough.[1]
The Correct Protocol (The 5% Rule):
-
Dilute First: You must dilute the hydrazine spill with water until the concentration is below 5% .[1]
-
Neutralize Slowly: Only then add the oxidizer (bleach or Calcium Hypochlorite solution).
-
Ventilation: The reaction produces Nitrogen gas (
) and heat. Ensure the vessel is open to prevent pressurization [1, 2].
Q: What PPE is required? My nitrile gloves are degrading.
A: Standard nitrile gloves provide only splash protection. Hydrazine permeates nitrile and latex.
-
Requirement: Use Butyl Rubber gloves for any direct handling.[1]
-
Respiratory: If handling anhydrous hydrazine or high concentrations, a supplied-air respirator is required due to the low TLV (Threshold Limit Value) and carcinogenic nature of the vapors [6, 8].
Visualization: Waste Neutralization Decision Tree
Figure 2: Decision tree for the safe neutralization of hydrazine spills. Note the mandatory dilution step to prevent thermal runaway.
References
-
Wikipedia (Verified Data). Nickel hydrazine nitrate: Sensitivity and Explosive Properties. (Accessed 2026). [Link][4]
-
DTIC (Defense Technical Information Center). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. [Link]
-
CDC/NIOSH. Physical and Explosion Characteristics of Hydrazine Nitrate. (Accessed 2026). [Link]
-
University of Notre Dame Risk Management. Hydrazine Safety and Handling SOP. [Link]
-
Sciencemadness. Nickel Hydrazine Nitrate Properties and Synthesis Discussion. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
Sources
Troubleshooting low melting point of hydrazine derivatives
Technical Support Center: Hydrazine Derivative Characterization Ticket Subject: Troubleshooting Low Melting Point Anomalies in Hydrazine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impact on Purity/Identity Confirmation)
Introduction: The Melting Point as a Purity Sentinel
Welcome to the Tier 3 Technical Support guide. In hydrazine chemistry, a depressed melting point (MP) is rarely just a physical anomaly; it is a chemical red flag. Unlike stable carbon-centric molecules, hydrazine derivatives (
This guide moves beyond basic "drying" advice. We will dissect the causality of MP depression using a self-validating diagnostic approach, ensuring that your low MP is not a permanent failure but a solvable variable.
Module 1: Diagnostic Triage (The "Why")[1][2]
User Query: “My hydrazine derivative is supposed to melt at 124°C, but it’s melting at 108-115°C (or remaining an oil). Why?”
Root Cause Analysis: A depressed and broadened melting range is the thermodynamic consequence of lattice disruption.[1] In hydrazines, this usually stems from three specific vectors:
The "Azo" Contamination (Oxidative Dehydrogenation)
Hydrazine derivatives are reducing agents.[2] Exposure to air, especially in solution, leads to oxidative dehydrogenation, forming azo compounds (
-
Mechanism: The azo bond is planar and rigid, whereas the hydrazine bond allows rotation. The azo impurity disrupts the crystal lattice of the hydrazine host, causing significant MP depression.
-
Diagnostic Sign: A color shift. Pure hydrazines are often colorless or pale; azo contaminants are typically yellow, orange, or red due to extended conjugation [1, 5].
The "Hydrate" Trap (Hygroscopicity)
The lone pairs on the nitrogen atoms make hydrazines potent hydrogen bond acceptors.
-
Mechanism: Many hydrazine derivatives form pseudo-stable hydrates (
). Water acts as a plasticizer in the lattice or forms a eutectic mixture with a lower melting point than the anhydrous form [6]. -
Diagnostic Sign: The material appears "wet" or sticky. TGA (Thermogravimetric Analysis) will show a weight loss step before decomposition [2].[3]
Polymorphism (Enantiotropy vs. Monotropy)
Hydrazine derivatives often exhibit polymorphism—the ability to exist in multiple crystal structures.[4]
-
Mechanism: You may have isolated a metastable polymorph . If the transition temperature is below the melting point, the metastable form will melt at a lower temperature than the stable form [3].
-
Diagnostic Sign: DSC (Differential Scanning Calorimetry) shows a small endotherm (melting of form A) followed by an exotherm (recrystallization to form B) and a second melt [4].
Visualization: Troubleshooting Logic Tree
Figure 1: Diagnostic logic flow for identifying the root cause of melting point depression in hydrazine derivatives.
Module 2: Purification & Resolution (The "Fix")
User Query: “Recrystallization isn't working. The oil won't solidify. How do I force crystallization?”
Standard recrystallization often fails with hydrazines because they are too soluble in polar solvents (alcohols) and insoluble in non-polar ones (hexanes). We must use Chemical Modification or Specific Solvent Systems .
Protocol A: The "Salt Formation" Strategy (Gold Standard)
If the free base is an oil or low-melting solid, convert it to a salt. Hydrazine nitrogens are basic (
Step-by-Step SOP:
-
Dissolution: Dissolve 1.0 g of the crude hydrazine derivative in a minimal amount of dry Ethanol or Methanol (approx. 5-10 mL).
-
Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
Why? Controlled acidification prevents heat generation which could trigger decomposition.
-
-
Precipitation: The hydrochloride salt often precipitates immediately. If not, add cold Diethyl Ether until turbidity appears.
-
Isolation: Filter the solid under vacuum/inert atmosphere (Nitrogen).
-
Validation: Dry the salt and measure the MP. It should be distinct and higher than the free base (e.g., Phenylhydrazine MP: 19°C
Phenylhydrazine HCl MP: 243°C).
Protocol B: The "De-Oxygenation" Recrystallization
If you must maintain the free base, you must remove azo impurities and prevent further oxidation.
Step-by-Step SOP:
-
Solvent Choice: Use degassed Ethanol/Water or Toluene/Heptane.
-
Tip: Bubble Nitrogen through the solvent for 15 mins before use.
-
-
Add Reducing Agent: Add a small amount (0.5 - 1.0 mol%) of Sodium Dithionite (
) or Ascorbic Acid to the recrystallization mixture.-
Why? This reduces trace azo compounds back to the hydrazine [5].
-
-
Heating: Heat to reflux under a Nitrogen blanket.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Drying: Dry the crystals in a vacuum desiccator over
or KOH pellets (to remove water and acid traces).
Module 3: Data & Reference Tables
Table 1: Common Impurity Signatures in Hydrazines
| Impurity Type | Visual Indicator | Thermal Behavior (DSC/MP) | Remediation |
| Azo Compound | Yellow/Orange tint | Sharp MP, but lower than target. | Reduction (Na2S2O4) or Column Chromatography. |
| Water/Solvent | Sticky/Gummy texture | Broad melt; mass loss <100°C (TGA). | Vacuum drying over P2O5; Azeotropic distillation. |
| Starting Amine | Distinct "fishy" odor | Significant depression; often liquid. | Acid/Base extraction (wash organic layer with dilute acid). |
| Polymorph | None (White solid) | Double melting peak on DSC. | Slurry in solvent at temp > transition point. |
Module 4: Advanced Visualization - Purification Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification pathway based on physical state and solubility.
References
-
Electrochemical Dehydrogenation of Hydrazines to Azo Compounds. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Derivatives (TGA/DSC Analysis). Anusandhanvallari. Available at: [Link]
-
Polymorphism in Pharmaceutical Hydrazine Derivatives. MDPI. Available at: [Link]
-
Polymorphism and Phase-Transition Thermodynamic Properties. MDPI. Available at: [Link]
-
Hydrazine Synthesis by Azo Compound Reduction. Organic Chemistry Portal. Available at: [Link]
-
Hydrazine and Its Derivatives: Physical Properties. ScienceMadness. Available at: [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. National Institutes of Health (PMC). Available at: [Link]
Sources
Storage conditions to prevent decomposition of phenylhydrazines
This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of phenylhydrazines to prevent decomposition. Understanding the inherent instability of these compounds is critical for ensuring experimental reproducibility, safety, and the integrity of your research.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems users may encounter, providing a logical path from observation to resolution.
Issue 1: My phenylhydrazine has turned dark red/brown upon storage.
Q: What causes the color change in my phenylhydrazine, and is it still usable?
A: The characteristic yellow to dark red or brown discoloration of phenylhydrazine is a primary indicator of decomposition, specifically oxidation.[1][2] Phenylhydrazine is highly sensitive to air and light, which catalyze its oxidation.[1][3][4][5][6][7] The process involves a complex series of reactions, including the formation of reactive intermediates like phenylhydrazyl radicals and phenyldiazene, which can ultimately lead to products such as benzene and nitrogen.[8]
Whether the material is still usable depends on the extent of decomposition and the tolerance of your specific application. For highly sensitive quantitative analyses or synthesis of high-purity pharmaceuticals, using discolored phenylhydrazine is not recommended as the impurities can lead to side reactions and inaccurate results. For some less sensitive qualitative applications, it might be possible to purify the material by distillation before use, but this must be done with extreme caution due to the compound's toxicity and potential for violent decomposition at high temperatures.[7]
Immediate Corrective Actions:
-
Assess the Extent: A pale yellow tinge might indicate minimal oxidation, whereas a dark red or brown color suggests significant decomposition.
-
Purity Check: If your application is sensitive, consider analytical testing (e.g., NMR, GC-MS) to quantify the purity before use.
-
Default to Discarding: For GMP or other regulated environments, or when in doubt, it is always safest to discard the decomposed reagent according to hazardous waste protocols.[9]
Long-Term Prevention:
-
Inert Atmosphere: Always store phenylhydrazine under an inert atmosphere such as nitrogen or argon.[10][3][9] This displaces the oxygen required for oxidation.
-
Light Protection: Use amber glass bottles or store containers in the dark to prevent photolytic decomposition.[1][10][4][5][6][7][9]
-
Proper Sealing: Ensure containers are tightly sealed to prevent air ingress.[10][3][9][11] Containers that have been opened should be carefully resealed.[10][3]
Issue 2: I'm observing unexpected byproducts in my reaction.
A: Absolutely. The decomposition of phenylhydrazine generates several reactive species and byproducts that can interfere with your desired reaction pathway. The oxidation of phenylhydrazine is a complex process that can produce superoxide radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions.[8] These intermediates can lead to the formation of benzene, azobenzene, and biphenyl, among other compounds.[12]
If your reaction solvent is an aromatic compound, you may also see the formation of biaryls.[12] The presence of these impurities can lead to lower yields of your target molecule and a more complex purification process.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting logic for reaction byproduct issues.
Issue 3: My phenylhydrazone derivative yield is consistently low.
Q: I'm using phenylhydrazine to form a phenylhydrazone, but my yields are poor. What could be the cause?
A: Low yields in phenylhydrazone formation can often be traced back to the quality of the phenylhydrazine reagent. If the reagent has partially decomposed, its effective concentration is lower than stated, leading to an incorrect stoichiometric ratio with your carbonyl compound. Furthermore, the impurities from decomposition can interfere with the reaction.
Causality Checklist:
-
Reagent Purity: As discussed, oxidation reduces the amount of active phenylhydrazine available for the reaction.
-
pH of the Reaction Medium: The formation of phenylhydrazones is often acid-catalyzed. A few drops of glacial acetic acid in a protic solvent like methanol or ethanol can significantly improve reaction rates and yields.
-
Reaction Conditions: Ensure you are using appropriate reaction conditions (e.g., temperature, solvent) as specified in established protocols for your specific substrate. Heating under reflux is a common method.
-
Water Content: While some water may be tolerated, excess water can shift the equilibrium away from the desired hydrazone product.
Protocol for Improving Phenylhydrazone Yield:
-
Use High-Purity Reagent: Start with fresh, colorless, or pale-yellow phenylhydrazine.
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of phenylhydrazine to ensure complete conversion of the carbonyl compound.
-
Catalysis: Add a catalytic amount of glacial acetic acid to your reaction mixture.
-
Solvent Choice: Use an alcohol solvent like methanol or ethanol.
-
Temperature: Gently heat the reaction mixture under reflux on a water bath.
-
Isolation: The phenylhydrazone derivative is often less soluble than the reactants and will precipitate upon cooling, which aids in its isolation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for phenylhydrazine and its salts (e.g., phenylhydrazine hydrochloride)?
A: The ideal storage conditions are designed to mitigate the primary factors of decomposition: air, light, and heat.
| Parameter | Phenylhydrazine (Liquid/Solid) | Phenylhydrazine Hydrochloride (Solid) | Rationale |
| Temperature | Cool, well-ventilated area. Store below +30°C.[5][11] | Cool, dry, well-ventilated place. | Reduces the rate of autoxidation and prevents pressure buildup. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[10][3][9] | Store under an inert atmosphere.[6][7] | Prevents oxidation by displacing air.[1][10][9] |
| Light | Protect from light.[1][10][9] Use amber containers. | Light sensitive.[6][7] Store in the dark. | Prevents photolytic decomposition.[1][4][5] |
| Container | Tightly closed, properly sealed containers.[10][3][9][11] | Tightly closed container. | Prevents ingress of air and moisture. |
| Compatibility | Incompatible with strong oxidizing agents and metal oxides.[4][5][9] | Incompatible with bases and strong oxidizing agents.[6][7] | Avoids hazardous and decomposition-inducing reactions. |
Q2: How does the decomposition pathway of phenylhydrazine work?
A: The decomposition is primarily an oxidative process accelerated by air and light.[1] It proceeds through a free-radical chain reaction.
Simplified Phenylhydrazine Oxidation Pathway
Sources
- 1. Phenylhydrazine (CICADS) [inchem.org]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Phenylhydrazine | CAS#:100-63-0 | Chemsrc [chemsrc.com]
- 5. 100-63-0 CAS MSDS (Phenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazole Synthesis Kinetics & Optimization
Ticket ID: PYR-OPT-992 Subject: Accelerating Knorr-type Cyclocondensation & Regiocontrol Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering a common kinetic bottleneck in the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis). While thermodynamically favorable, the reaction often stalls at the hydrazone intermediate or suffers from poor regioselectivity when forced with heat.
This guide moves beyond basic textbook protocols to address the rate-determining step (RDS) —typically the dehydration of the 5-hydroxy-2-pyrazoline intermediate—and provides validated workflows to reduce reaction times from hours to minutes using microwave (MW) irradiation and continuous flow chemistry.
Part 1: Diagnostic Framework
Before altering your protocol, identify the specific kinetic failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for pyrazole synthesis failures. Blue indicates initiation, Yellow indicates diagnostic states, and Red/Green indicate corrective actions.
Part 2: Troubleshooting & Optimization Modules
Module A: The "Stalled" Reaction (Kinetic Traps)
Issue: The reaction progresses to the hydrazone intermediate (detectable by LCMS [M+H]+) but fails to cyclize to the pyrazole. Root Cause: The rate-determining step in acid-catalyzed Knorr synthesis is often the dehydration of the 5-hydroxy-2-pyrazoline intermediate. Without sufficient driving force (heat/acid), the system rests at the hydrazone well.
Optimization Protocol:
-
Catalyst Switch: If using acetic acid (AcOH) creates purification issues, switch to Ytterbium(III) triflate [Yb(OTf)₃] (5-10 mol%). It acts as a water-tolerant Lewis acid that activates the carbonyl carbon for nucleophilic attack and assists in the dehydration step.
-
Solvent System: Avoid pure ethanol if the reaction is slow. Use Ethanol/Water (4:1) . Water stabilizes the transition state in acid-catalyzed dehydration steps despite being a byproduct.
Module B: Accelerating Reaction Time (Microwave vs. Flow)
Issue: Thermal reflux takes 12-24 hours. Solution: Move to high-energy input methods.
Microwave (MW) Optimization:
-
Mechanism: Superheating effect (above boiling point) and dipolar polarization of the polar transition state.
-
Protocol:
-
Use a sealed vessel (e.g., 10 mL vial).
-
Set temperature to 140 °C (well above EtOH boiling point).
-
Hold time: 10 minutes .
-
Pressure limit: 20 bar .
-
Result: Reaction often completes in <15 minutes with cleaner profiles than 24h reflux.
-
Continuous Flow Optimization:
-
Mechanism: Allows superheating of solvents (e.g., EtOH at 150 °C) safely due to back-pressure regulation (BPR), drastically increasing reaction rate.
-
Protocol:
Module C: The "Speed vs. Selectivity" Trade-off
Issue: Fast reactions (MW/Flow) yield a 50:50 mixture of regioisomers (1,3- vs 1,5-disubstituted pyrazoles). Root Cause: Kinetic control often favors the less hindered attack, but thermodynamic control favors the more stable isomer. Fast heating pushes both pathways simultaneously.
Corrective Action:
-
Solvent Switch: Replace Ethanol with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[3]
-
Mechanism: Fluorinated alcohols form strong hydrogen bond networks that stabilize specific transition states, often favoring the 1,3-isomer (kinetic product) or 1,5-isomer depending on substitution pattern, while accelerating the reaction due to high polarity and acidity.
Part 3: Comparative Data & Visuals
Quantitative Comparison: Reaction Times
| Reaction Method | Temperature (°C) | Time | Yield (%) | Regioselectivity (1,3:1,5) | Notes |
| Thermal Reflux (EtOH) | 78 °C | 24 h | 65-80% | 60:40 | Slow, often incomplete conversion. |
| Microwave (MW) | 140 °C | 10 min | 85-95% | 55:45 | Fastest, high yield, poor selectivity control. |
| Continuous Flow | 150 °C | 5 min | 90-98% | 50:50 | Scalable, safe for diazo intermediates. |
| Lewis Acid (Yb(OTf)₃) | 25 °C | 4 h | 92% | 95:5 | High selectivity, slower than MW but faster than thermal. |
| Fluorinated Solvent (HFIP) | 25 °C | 1 h | 96% | 98:2 | Best balance of speed and selectivity. |
Diagram: Reaction Mechanism & Rate-Determining Step
Figure 2: Simplified mechanism of Knorr Pyrazole Synthesis. The red arrow highlights the Rate-Determining Step (RDS): Acid-catalyzed dehydration.
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black/tarry after 24 hours of reflux. How do I fix this? A: This indicates thermal degradation of the hydrazine or polymerization of the dicarbonyl. Switch to Microwave Irradiation (140 °C for 10 min). The short exposure time minimizes side reactions while providing the activation energy needed for cyclization.
Q2: Can I use water as a solvent? A: Yes. Water is excellent for "on-water" reactions if your substrates are hydrophobic, often accelerating rates due to the hydrophobic effect. However, for solubility, a mix of EtOH/H₂O (1:1) is often superior.
Q3: How do I remove the Lewis Acid catalyst (Yb(OTf)₃)? A: Ytterbium triflate is water-soluble. A simple aqueous workup (extraction with EtOAc/Water) removes the catalyst. It can often be recovered from the aqueous phase and reused.
References
-
Knorr, L. (1883).[4][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5]
-
Poh, J.-S., et al. (2016). Continuous Flow Synthesis of Pyrazoles. Reaction Chemistry & Engineering, 1, 131-135.
-
Aggarwal, V. K., et al. (2005). Regiocontrol in the Synthesis of Pyrazoles. Journal of Organic Chemistry, 70(24), 9655-9657.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Colacino, E., et al. (2012). Solvent-free synthesis of pyrazoles using microwave irradiation. Green Chemistry, 14, 2161-2167.
Sources
Technical Support Center: Alternative Catalysts for Hydrazine Condensation Reactions
Welcome to the Technical Support Center for hydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and explore alternative catalytic systems for the formation of hydrazones and related scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Hydrazone
Question: I am getting a very low yield, or no product at all, in my hydrazine condensation reaction. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a hydrazine condensation is a common but solvable issue. The root cause often lies in suboptimal reaction conditions or the nature of your starting materials. Let's break down the potential culprits and their solutions.
-
Suboptimal pH: The condensation of a hydrazine with a carbonyl compound is famously pH-sensitive.[1]
-
The Problem: If the medium is too acidic, the hydrazine, which acts as a nucleophile, will be protonated and rendered unreactive towards the carbonyl carbon.[1] Conversely, in a basic medium, the carbonyl group is not sufficiently activated for the nucleophilic attack.
-
The Solution: The reaction is typically acid-catalyzed, with an optimal pH range of 4-6.[1] This mildly acidic environment protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.[1] A simple and effective solution is to add a catalytic amount (e.g., a few drops) of a weak acid like glacial acetic acid.[1][2]
-
-
Reaction Equilibrium: The formation of a hydrazone is a reversible reaction that produces water as a byproduct.
-
The Problem: If water is allowed to accumulate, the equilibrium can shift back towards the starting materials, thus reducing your yield. This is particularly problematic with less reactive ketones.[3]
-
The Solution: To drive the reaction to completion, it is crucial to remove water as it forms. This can be achieved using a Dean-Stark apparatus, azeotropic distillation, or by adding molecular sieves to the reaction mixture.[3]
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can significantly slow down the reaction rate.[1]
-
The Problem: Steric hindrance can prevent the nucleophilic hydrazine from approaching the electrophilic carbonyl carbon.
-
The Solution: In such cases, increasing the reaction temperature and/or extending the reaction time is often necessary.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.
-
The Problem: Contaminants can either react with the hydrazine or the carbonyl compound, or they can inhibit the catalyst.
-
The Solution: Ensure the purity of your aldehydes/ketones and hydrazines. If necessary, purify them before use.[1]
-
Issue 2: Formation of an Azine Side Product
Question: I am observing a significant amount of a side product, which I suspect is an azine. Why is this happening and how can I prevent it?
Answer:
The formation of an azine is a very common side reaction in hydrazine condensations, especially when using hydrazine itself (NH₂NH₂).[4]
-
The Mechanism of Azine Formation: An azine is formed when the initially produced hydrazone, which still possesses a reactive -NH₂ group, condenses with a second molecule of the aldehyde or ketone.[1][4] The reaction is as follows: R₂C=O + H₂NNH₂ → R₂C=NNH₂ (Hydrazone) R₂C=NNH₂ + R₂C=O → R₂C=N-N=CR₂ (Azine) + H₂O
-
Preventing Azine Formation:
-
Control Stoichiometry: Using a slight excess of hydrazine can sometimes help to minimize azine formation by ensuring that the carbonyl compound is consumed before it can react with the newly formed hydrazone.[1]
-
Use Substituted Hydrazines: The most effective way to prevent azine formation is to use a substituted hydrazine (e.g., phenylhydrazine, N,N-dimethylhydrazine) where the terminal nitrogen is blocked, thus preventing a second condensation.[5]
-
Vigorous Exclusion of Water: Since the formation of both the hydrazone and the azine are condensation reactions that produce water, removing water as it forms can help to drive the initial hydrazone formation to completion more rapidly, leaving less opportunity for the subsequent azine formation.[6]
-
Issue 3: Difficulty in Purifying the Hydrazone Product
Question: My crude product is a mixture of the desired hydrazone, unreacted starting materials, and possibly the azine side product. What is the best way to purify it?
Answer:
Purification of hydrazones can indeed be challenging due to the similar polarities of the components in the crude reaction mixture. Here are some effective strategies:
-
Recrystallization: This is often the most effective method for purifying solid hydrazones.[2]
-
The Principle: The key is to find a solvent or solvent system in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.[1]
-
Common Solvents: Ethanol, methanol, acetone, or a mixture of DMF and water are often good starting points for recrystallization of hydrazones.[2]
-
-
Column Chromatography: For hydrazones that are oils or are difficult to recrystallize, column chromatography is the method of choice.[1]
-
The Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
-
Troubleshooting: If your product runs with the solvent front on the TLC plate, the eluent is too polar. You should decrease the polarity, for instance, by increasing the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture.[1]
-
-
Isolation by Precipitation: In some cases, the hydrazone product will precipitate out of the reaction mixture upon cooling.[2][7] This solid can then be collected by vacuum filtration and washed with a cold solvent to remove soluble impurities.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional acid catalysis for hydrazine condensation?
A1: While traditional Brønsted acids like acetic acid are effective, they can sometimes lead to side reactions or be incompatible with sensitive functional groups in the substrate. Alternative catalysts can offer several advantages:
-
Milder Reaction Conditions: Many alternative catalysts can promote the reaction under milder conditions (e.g., lower temperatures, neutral pH), which is beneficial for substrates with sensitive functional groups.[8][9]
-
Increased Selectivity: Some catalysts can offer higher selectivity for the desired hydrazone product, minimizing the formation of side products like azines.
-
Heterogeneous Catalysis: Heterogeneous catalysts, such as MgO nanoparticles, offer significant practical advantages, including easy separation from the reaction mixture (by simple filtration), reusability, and often lower cost, contributing to a more environmentally friendly process.[9][10]
-
Novel Reactivity: Certain catalytic systems can enable novel transformations. For instance, chiral phosphoric acids can catalyze asymmetric additions of hydrazones, leading to enantiomerically enriched products.[11][12][13]
Q2: Can you provide some examples of alternative catalysts and their specific applications?
A2: Certainly. The field of catalysis is continually evolving, and several promising alternatives to traditional acid catalysis have emerged for hydrazine condensation and related reactions.
| Catalyst Type | Example(s) | Key Advantages & Applications |
| Lewis Acids | CeCl₃·7H₂O | Efficient for the preparation of N,N-dimethylhydrazones from aromatic aldehydes and ketones.[5] |
| Sc(OTf)₃ | Catalyzes the rapid and efficient condensation of 1,2-bis(tert-butyldimethylsilyl)hydrazine with aldehydes and ketones at room temperature.[6] | |
| Heterogeneous Catalysts | MgO Nanoparticles | A green, reusable catalyst for the synthesis of hydrazones under solvent-free and ultrasonic conditions.[9] |
| Single-Atom Platinum on CeO₂ (Pt₁/CeO₂) | Promotes the E-selective synthesis of hydrazones from diazo compounds.[14] | |
| Nickel-based Heterogeneous Catalyst | Used for the synthesis of ketazines (bis-hydrazines) with low catalyst loadings and short reaction times.[10] | |
| Organocatalysts | Chiral Phosphoric Acids | Enable enantioselective additions of hydrazones to various electrophiles, leading to the synthesis of optically active compounds.[11][12][13] |
| Biocatalysts | Engineered Imine Reductases (IREDs) | Can be used for the reductive coupling of ketones and hydrazines with high stereocontrol, offering a sustainable route to chiral hydrazine products.[15] |
Q3: What is the mechanism of acid-catalyzed hydrazone formation?
A3: The mechanism of acid-catalyzed hydrazone formation proceeds in several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][3]
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine (or hemiaminal).[3][16]
-
Proton Transfer: A proton is transferred from the nitrogen atom of the hydrazine to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a good leaving group (water).[3]
-
Dehydration: The lone pair of electrons on the second nitrogen atom helps to expel the water molecule, forming a C=N double bond and generating an iminium-like intermediate.[3]
-
Deprotonation: A base (which can be the solvent or another molecule of hydrazine) removes the final proton from the nitrogen atom, yielding the neutral hydrazone product and regenerating the acid catalyst.[3]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Q4: How can I monitor the progress of my hydrazone formation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a hydrazone formation reaction.[1][2]
-
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting aldehyde/ketone and hydrazine. The plate is then developed in an appropriate solvent system.
-
Interpretation: The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product.[1]
-
Visualization: If the compounds are not UV-active, the TLC plate can be stained with a suitable reagent, such as potassium permanganate, to visualize the spots.[1]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
This protocol is a general method for the synthesis of hydrazones using a catalytic amount of acetic acid.[2][7]
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in a suitable volume of ethanol or methanol.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Hydrazone Synthesis using a Heterogeneous Catalyst (MgO Nanoparticles)
This protocol outlines a green chemistry approach to hydrazone synthesis using reusable MgO nanoparticles.[9]
Materials:
-
Aromatic aldehyde or ketone (1.0 equivalent)
-
Aromatic hydrazine (1.0 equivalent)
-
MgO nanoparticles (as catalyst)
-
Mortar and pestle
-
Ultrasonic bath (optional)
Procedure:
-
In a mortar, grind a mixture of the aromatic aldehyde or ketone, the aromatic hydrazine, and a catalytic amount of MgO nanoparticles.
-
The reaction can be carried out under solvent-free conditions.
-
For enhanced reaction rates, the mixture can be subjected to ultrasonic irradiation.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid reaction mixture can be washed with a suitable solvent (e.g., ethanol) to dissolve the product.
-
The MgO nanoparticle catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
-
The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization if necessary.
Caption: Troubleshooting workflow for hydrazine condensation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Brønsted acid catalyzed enantioselective addition of hydrazones to 3-indolylmethanols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Brønsted acid catalyzed enantioselective addition of hydrazones to 3-indolylmethanols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00840H [pubs.rsc.org]
- 14. Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositorio.uchile.cl [repositorio.uchile.cl]
Purification of hydrazone intermediates by column chromatography
Topic: Purification of Hydrazone Intermediates by Column Chromatography
Introduction
Welcome to the technical support hub for hydrazone isolation. Hydrazones (
This guide moves beyond basic chromatography to address the mechanistic causes of these failures. We provide self-validating protocols to neutralize stationary phase acidity and manage geometric isomers, ensuring you isolate your target with high purity and yield.
Module 1: Stability Assessment & Stationary Phase Selection
The Issue: Your compound decomposes on the column, or yield is inexplicably low.
The Cause: Standard silica gel is acidic (
Protocol A: The "Acid Test" (Pre-Column Validation)
Before committing your crude batch to a column, perform this stability test:
-
Dissolve 5 mg of crude hydrazone in 1 mL of DCM.
-
Add 200 mg of standard flash silica gel.
-
Stir for 15 minutes at room temperature.
-
Filter and analyze the filtrate by TLC/LC-MS.
-
Result A (Intact): Proceed with standard silica chromatography.
-
Result B (Hydrolysis observed): You must use Neutralized Silica or Neutral Alumina .
-
Protocol B: Silica Neutralization (The TEA Method)
If your compound is acid-sensitive, you must mask the silanol groups.
-
Reagent: Triethylamine (TEA).
-
Concentration: 1% v/v in the mobile phase.
Step-by-Step Neutralization:
-
Slurry Pack: Prepare the silica slurry using your starting mobile phase + 1% TEA .
-
Flush: Elute the packed column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Equilibrate: Flush with 1 CV of TEA-free mobile phase just before loading.
-
Why? Excess free base in the loading zone can catalyze side reactions or alter the elution order of impurities. The TEA bound to the silica surface is sufficient for protection.
-
-
Elute: Run the column with standard solvents (no TEA needed in the gradient unless tailing persists).
Decision Logic: Selecting the Stationary Phase
Use the following workflow to determine the correct media for your specific hydrazone.
Figure 1: Decision matrix for stationary phase selection based on compound stability.
Module 2: Managing Isomerization
The Issue: TLC shows two closely eluting spots. You suspect impurities, but NMR of the purified "impurity" looks identical to your product.
The Cause: Hydrazones possess a
Diagnostic: The 2D-TLC Test
Confirm isomerization before attempting to separate the spots.
-
Spot the sample at the corner of a square TLC plate.
-
Run the plate in direction 1 (Solvent A).
-
Dry the plate completely.
-
Rotate the plate 90° and run it again in direction 2 (Solvent A).
Strategic Solution: Co-elution
If the isomers equilibrate rapidly in solution (common with acylhydrazones), separating them is futile as they will re-equilibrate in the collection flask.
-
Action: Widen your fraction collection cuts. Collect both spots together.
-
Validation: Take a
-NMR of the combined fractions. You will likely see two sets of signals (e.g., a major and minor conformer). Heat the NMR tube (if stable) or add a drop of /acid; if the ratio changes or signals coalesce, it is a single chemical entity.
Module 3: Troubleshooting Guide (FAQs)
Q1: My hydrazone streaks/tails badly on the column.
Cause: Interaction between the basic hydrazone nitrogen and acidic silanols. Fix: Add a modifier to the mobile phase.
-
Option B: 1% Ammonia in Methanol (if using DCM/MeOH).
-
Warning: Do not use TEA if your compound is an aldehyde-hydrazone susceptible to base-catalyzed aldol reactions.
Q2: The product is insoluble in Hexane/Ethyl Acetate.
Cause: Hydrazones are often polar and crystalline. Fix: Switch solvent systems or loading techniques.
-
Solvent: Use DCM/MeOH (0-10% MeOH).
-
Loading: Use Solid Loading (Dry Loading) .
-
Dissolve crude in minimal DCM/MeOH.
-
Add silica (ratio 1:2 crude:silica).
-
Rotovap to dryness (free-flowing powder).
-
Load powder on top of the packed column.
-
Q3: I lost 50% of my mass, but no decomposition is visible on TLC.
Cause: Irreversible adsorption (Chemisorption). The compound is stuck to the "active" sites of the silica. Fix: Use Deactivated Silica or Alumina .
-
Deactivation: Add 10% water to your silica gel before packing (w/w). Shake well to equilibrate. This covers the most active adsorption sites (Grade II/III silica).
Summary of Chromatographic Parameters
| Parameter | Standard Hydrazone | Acid-Sensitive | Base-Sensitive |
| Stationary Phase | Silica Gel (40-63 µm) | Neutralized Silica (TEA) | Neutral Alumina |
| Mobile Phase | Hex/EtOAc or DCM/MeOH | Hex/EtOAc + 1% TEA | Hex/EtOAc (No Acid) |
| Loading Method | Liquid (DCM) | Liquid (with 1% TEA) | Solid Load |
| Key Risk | Tailing | Hydrolysis | Aldol Condensation |
Visual Workflow: Troubleshooting Defects
Figure 2: Rapid troubleshooting flow for common chromatographic defects.
References
-
Silica Gel Acidity & Hydrolysis
- Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. (Butterworth-Heinemann). Chapter 2 details the acidic nature of silica ( ) and its impact on acid-labile groups like hydrazones and acetals.
-
Neutralization Protocols (TEA Usage)
- University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography". Explicitly details the 1-3% Triethylamine flush method for acid-sensitive compounds.
-
E/Z Isomerization of Hydrazones
-
Alumina vs.
- SiliCycle Application Notes. "Silica Gels vs. Aluminum Oxide".
Sources
- 1. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jalonzeolite.com [jalonzeolite.com]
- 6. What are the essential differences between activated alumina, molecular sieves, and silica gel?-News-Shandong Bairui Chemical Co., Ltd. [aluminaadsorbents.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Validation & Comparative
1H NMR spectrum of (2,5-Dimethyl-4-nitrophenyl)hydrazine
Executive Summary & Strategic Context
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a critical intermediate in the synthesis of fused heterocycles, particularly indoles and pyrazoles used in pharmaceutical and agrochemical scaffolds. Its purity is paramount because hydrazine contaminants can lead to regioisomeric byproducts in subsequent cyclization reactions (e.g., Fischer Indole Synthesis).
This guide provides a technical comparison between the target compound and its primary impurities: the precursor (2,5-dimethyl-4-nitroaniline) and the structural isomer (2,6-dimethyl analogue) . Unlike standard datasheets, this document focuses on differentiation logic—how to use 1H NMR to definitively validate the success of the diazotization-reduction sequence.
Technical Analysis: Theoretical vs. Experimental
To achieve high-confidence characterization, we must analyze the specific substitution pattern. The 1,2,4,5-substitution pattern of the benzene ring dictates a unique splitting profile that serves as a self-validating purity check.
Structural Logic & Expected Shifts
-
Aromatic Region: The protons at positions C3 and C6 are para to each other. There is no vicinal coupling. Consequently, they must appear as two distinct singlets . Any doublet splitting in the aromatic region indicates the presence of a different isomer (e.g., 2,4-dimethyl derivatives).
-
Methyl Region: Due to the lack of symmetry (C2-Me is ortho to hydrazine; C5-Me is ortho to nitro), the two methyl groups are chemically non-equivalent. They must appear as two separate singlets (3H each).
-
Hydrazine Moiety: Unlike the amine precursor (
), the hydrazine group ( ) presents two distinct exchangeable signals: a deshielded internal and a broader terminal .
Comparative Data: Target vs. Alternatives
The following table contrasts the target molecule with its most common process impurity (the unreacted aniline precursor) and a potential regioisomer.
Table 1: Chemical Shift Comparison (
| Proton Assignment | Target Product (2,5-Dimethyl-4-nitrophenyl)hydrazine | Alternative 1 (Precursor) 2,5-Dimethyl-4-nitroaniline | Alternative 2 (Symmetric Isomer) 2,6-Dimethyl-4-nitrophenylhydrazine |
| Aromatic H (Ortho to NO | 7.80 - 7.90 (s, 1H) | 7.80 (s, 1H) | 7.85 (s, 2H) |
| Aromatic H (Ortho to N) | 6.60 - 6.80 (s, 1H) | 6.55 (s, 1H) | Absent (Symmetry) |
| Hydrazine -NH- | 7.20 - 7.50 (br s, 1H) | Absent | ~7.0 (br s, 1H) |
| Hydrazine -NH | 4.00 - 4.50 (br s, 2H) | Absent | 4.00 (br s, 2H) |
| Aniline -NH | Absent | 5.80 - 6.00 (br s, 2H) | Absent |
| Methyl Groups | 2.15 (s, 3H), 2.35 (s, 3H) | 2.10 (s, 3H), 2.30 (s, 3H) | 2.20 (s, 6H) (Single Peak) |
Critical Insight: The most rapid diagnostic for the wrong isomer is the methyl region. If you see a single methyl peak integrating to 6H, you have synthesized the symmetric 2,6-isomer, likely due to starting material contamination.
Validated Experimental Protocol
To ensure reproducibility and prevent oxidative degradation of the hydrazine moiety during analysis, follow this protocol strictly.
Materials
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).-
Why: CDCl
is acidic enough to cause line broadening of the hydrazine protons or induce decomposition. DMSO stabilizes the polar hydrazine group via hydrogen bonding.
-
-
Tube: 5mm High-Precision NMR tube.
Workflow
-
Sample Prep: Weigh 10-15 mg of the solid.
-
Dissolution: Add 0.6 mL DMSO-d
. Shake gently; do not sonicate aggressively as this can generate heat and accelerate oxidation. -
Acquisition:
-
Pulse Angle: 30° (to prevent saturation of exchangeable protons).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic singlets). -
Scans: 16 (sufficient for >10 mg sample).
-
-
Processing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
Diagnostic Visualization
Diagram 1: Synthesis & Impurity Pathway
This pathway illustrates where the impurities (Aniline and Isomers) originate, providing context for the NMR analysis.
Caption: Synthesis flow showing the critical reduction step where Aniline is converted to Hydrazine. Incomplete reduction leaves Aniline contamination.
Diagram 2: NMR Decision Tree (The "Self-Validating" System)
Use this logic flow to interpret your spectrum.
Caption: Step-by-step logic to validate identity and purity based on Methyl symmetry and N-H proton count.
References
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information: Synthesis of Nitroaniline Derivatives. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Amines and Hydrazines. Retrieved from [Link][1][2][3]
- SDBS. (2023). Spectral Database for Organic Compounds, SDBS No. 3139. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for substituent effects).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Dimethyl-Nitrophenylhydrazine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Dimethyl-nitrophenylhydrazine , specifically focusing on N,N-dimethyl-4-nitrophenylhydrazine (and its isomers). It compares this compound's behavior to industry-standard hydrazine derivatives like 2,4-Dinitrophenylhydrazine (DNPH) and 1,1-Dimethylhydrazine (UDMH) , highlighting its unique ionization and dissociation pathways.
Executive Summary
Dimethyl-nitrophenylhydrazine (DMNPH) —typically encountered as 1,1-dimethyl-2-(4-nitrophenyl)hydrazine —represents a distinct class of hydrazine derivatives. Unlike the ubiquitous 2,4-DNPH , which is a primary derivatizing agent for carbonyls, DMNPH lacks the primary amino group required for hydrazone formation. Instead, it serves as a critical model for studying hydrazine toxicity , oxidative degradation , and genotoxic impurities in pharmaceutical synthesis.
This guide analyzes the fragmentation mechanics of DMNPH, contrasting its tertiary amine-driven ionization (Positive Mode) with the acidic, resonance-stabilized fragmentation of DNPH (Negative Mode).
Key Differentiators
| Feature | Dimethyl-Nitrophenylhydrazine (DMNPH) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Primary Role | Impurity / Mechanistic Probe | Derivatizing Agent (Carbonyls) |
| Structure | Tertiary Amine ( | Primary Hydrazine ( |
| Ionization Mode | ESI(+) (High Proton Affinity) | ESI(-) (Acidic NH / |
| Key Neutral Loss | Dimethylamine (45 Da), Methyl (15 Da) | |
| N-N Bond Stability | Labile (Inductive destabilization) | Stabilized (Resonance with Dinitro ring) |
Mechanistic Fragmentation Analysis
The fragmentation of DMNPH is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrophenyl ring .
Ionization & Precursor Formation
-
Mode: Electrospray Ionization (ESI) in Positive Mode (+).[1]
-
Mechanism: The tertiary nitrogen of the dimethylamino group (
) possesses a lone pair with high proton affinity, readily forming the stable protonated molecular ion . -
Contrast: DNPH is typically analyzed in Negative Mode due to the acidity of the hydrazine proton flanked by electron-withdrawing nitro groups.
Primary Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), DMNPH undergoes distinct cleavage events driven by the "Ortho Effect" (if applicable) and N-N bond lability.
Pathway A: N-N Bond Cleavage (Dominant)
The weakest bond in the molecule is the hydrazine N-N bridge.
-
Homolytic Cleavage: The protonated precursor cleaves to release a neutral dimethylamine radical or dimethylamine molecule.
-
Product Ion: Formation of the 4-nitrophenyl cation (
122) or 4-nitroaniline radical cation ( 138).-
Reaction:
-
Pathway B: Methyl Group Elimination
-
Mechanism: Loss of a methyl radical (
, 15 Da) from the tertiary amine. -
Stabilization: The resulting cation is stabilized by resonance with the phenyl ring.
-
Observation: A peak at
.
-
Pathway C: Nitro Group Reduction/Loss
-
Mechanism: Characteristic of nitroaromatics.
-
Losses:
-
Loss of
(30 Da). -
Loss of
(46 Da). -
Ortho Effect (if 2-nitro isomer): Transfer of oxygen from the nitro group to the hydrazine, followed by loss of
or .
-
Visualization of Fragmentation Pathways
Figure 1: Proposed fragmentation pathways for N,N-dimethyl-4-nitrophenylhydrazine in ESI(+) mode.
Comparative Experimental Data
This section contrasts DMNPH with its structural analogs to validate identification in complex matrices.
Table 1: Mass Spectral Fingerprint Comparison
| Parameter | Dimethyl-Nitrophenylhydrazine | DNPH (Derivatized) | 1,1-Dimethylhydrazine (UDMH) |
| Molecular Weight | ~181.2 Da | ~198.1 Da (Reagent) | 60.1 Da |
| Ionization Polarity | Positive (+) | Negative (-) | Positive (+) |
| Base Peak (Typical) | |||
| Diagnostic Loss 1 | |||
| Diagnostic Loss 2 | |||
| Retention Time (RP) | Moderate (Hydrophobic ring) | High (if derivatized) | Low (Polar/Basic) |
Experimental Insight:
When analyzing samples for genotoxic impurities , DMNPH can be distinguished from DNPH by its inability to form hydrazones with acetone/aldehydes in the matrix. While DNPH peaks shift upon reaction with carbonyls, DMNPH remains at its parent mass (
Experimental Protocol: Detection & Validation
To reliably detect and characterize DMNPH, use the following self-validating LC-MS/MS workflow.
Sample Preparation
-
Matrix: Pharmaceutical API or synthetic intermediate.
-
Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) . DMNPH is moderately lipophilic compared to the highly polar UDMH.
-
Derivatization Check: Add excess Acetone .
-
Logic: DNPH will react to form Acetone-DNPH (
238). DMNPH will not react (no primary amine). This serves as a negative control for identification.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Promotes protonation of tertiary amine).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Source Temp: 300°C.
-
MRM Transitions:
-
Quantifier:
(Loss of dimethylamine moiety). -
Qualifier:
(Loss of methyl). -
Qualifier:
(Nitro loss).
-
-
Validation Workflow
Figure 2: Decision tree for distinguishing DMNPH from primary hydrazine impurities.
References
-
Benoit, F., & Holmes, J. L. (1969).[2] Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611–3621. Link
-
Susinskis, I., Mekss, P., & Hmelnickis, J. (2018).[3] Method development for the determination of 1,1-dimethylhydrazine by the high-performance liquid chromatography-mass spectrometry technique. European Journal of Mass Spectrometry, 24(4), 352-359.[3] Link
-
Han, J., et al. (2013). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids. Analytica Chimica Acta. Link
-
Karas, M., et al. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Journal of Mass Spectrometry. Link
Sources
Melting point characterization of (2,5-Dimethyl-4-nitrophenyl)hydrazine
This guide outlines the rigorous characterization of (2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS 145655-61-4), a thermally labile intermediate used in the synthesis of azo dyes and heterocyclic pharmaceuticals.
Due to the compound's tendency to decompose near its melting transition—a characteristic of nitrophenylhydrazines—standard capillary methods often yield ambiguous results. This guide compares the Capillary Method against Differential Scanning Calorimetry (DSC) , recommending a dual-method approach for definitive characterization.
Executive Summary: The Characterization Challenge
(2,5-Dimethyl-4-nitrophenyl)hydrazine presents a specific analytical challenge:
-
Thermal Instability: The nitro group at the para position, combined with the hydrazine moiety, creates a "push-pull" electronic system susceptible to exothermic decomposition (deflagration) upon heating.
-
Data Scarcity: Unlike its analogue 2,4-Dinitrophenylhydrazine (2,4-DNPH), standard literature values are sparse, necessitating de novo characterization protocols.
-
Expected Behavior: Based on Structure-Property Relationships (SPR) with 4-nitrophenylhydrazine (
dec.) and 2,5-dimethylphenylhydrazine, the target is expected to exhibit a melting-decomposition transition in the 165–185°C range.
Comparative Methodology: Capillary vs. DSC
The following table contrasts the two primary methods for characterizing this compound.
| Feature | Method A: Capillary Melting Point (Visual) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change in a glass capillary. | Measurement of heat flow difference between sample and reference. |
| Suitability | Screening Only. High risk of observer error due to simultaneous browning (decomposition). | Gold Standard. Clearly separates endothermic melting from exothermic decomposition. |
| Precision | ||
| Safety | Moderate. Open capillary can release toxic vapors. | High. Encapsulated sample (crimped pan). |
| Key Artifact | "Sintering" or darkening often mistaken for melting. | Onset Temperature ( |
Experimental Protocols
Safety Pre-requisite (Critical)
WARNING: Nitrophenylhydrazines are potential explosives and potent skin sensitizers.
Always dry the sample <
under vacuum before analysis; solvent inclusions can lower MP and catalyze decomposition.Never heat >
without prior TGA screening.
Protocol A: Capillary Method (Optimized for Decomposition)
-
Instrument: Büchi M-565 or equivalent with video playback.
-
Ramp Rate:
-
Fast Ramp (
) to . -
Slow Ramp (
) to target.
-
-
Procedure:
-
Pack 2–3 mm of dried sample into a capillary.
-
Insert into the pre-heated block (
). -
Observe for "Meniscus Formation" (True Melt) vs. "Gas Evolution/Darkening" (Decomposition).
-
Self-Validation: Run a standard of 2,4-DNPH (Lit. MP
) in parallel. If the standard deviates > , recalibrate.
-
Protocol B: DSC Characterization (The Definitive Method)
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Atmosphere: Nitrogen (
) to prevent oxidative degradation. -
Pan System: Hermetically sealed Aluminum pans (prevents sublimation and contains decomposition products).
-
Method:
-
Weigh
of sample. -
Equilibrate at
. -
Ramp at
to .
-
-
Data Analysis:
-
Identify the Endothermic Peak (Melting).
-
Identify the Exothermic Onset (Decomposition).[1]
-
If the exotherm overlaps the endotherm, the Extrapolated Onset Temperature (
) of the endotherm is reported as the melting point.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct characterization path based on initial thermal behavior.
Figure 1: Decision logic for characterizing thermally labile hydrazine derivatives.
Expected Data Profile
When analyzing (2,5-Dimethyl-4-nitrophenyl)hydrazine, expect the following profile. Use this table to validate your experimental results.
| Parameter | Expected Value / Behavior | Mechanistic Explanation |
| Visual Appearance | Orange/Red Needles | Conjugation of the nitro group with the aromatic ring. |
| Capillary Range | Estimate based on 4-nitro analogue. Broad range due to concurrent decomposition. | |
| DSC Endotherm | Sharp peak at | Lattice collapse (Melting). |
| DSC Exotherm | Broad peak immediately following melt | Rupture of N-N bond and release of |
| Recrystallization | Use Ethanol/Water | Avoid chlorinated solvents which can form explosive solvates with hydrazines. |
References
-
NIST Chemistry WebBook. Hydrazine, (2,4-dinitrophenyl)- Thermochemical Data.[2] National Institute of Standards and Technology.[2] [Link]
-
Stanford Research Systems. Melting Point Determination: Principle and Methodologies. Application Note #4. [Link]
-
Mettler Toledo. Thermal Analysis of Explosives and Propellants (DSC/TGA). UserCom 18. [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Handling Hydrazine Derivatives. ACS Safety Guidelines. [Link]
Sources
Comparative Reactivity Guide: 2,4-DNPH vs. 2,5-Dimethylphenylhydrazine
This guide provides an in-depth technical comparison between 2,4-Dinitrophenylhydrazine (2,4-DNPH) and its electron-rich counterpart, 2,5-Dimethylphenylhydrazine (referred to here as the 2,5-dimethyl analog).
The comparison highlights the stark contrast between an Electron-Withdrawing Group (EWG) substituted hydrazine (DNPH) and an Electron-Donating Group (EDG) substituted hydrazine (2,5-Dimethyl). This fundamental electronic difference dictates their divergent applications: DNPH as a stable analytical "trap" and 2,5-Dimethylphenylhydrazine as a reactive synthetic "builder."
Executive Summary: The Electronic Divide
The core distinction lies in the electronic influence of the substituents on the phenyl ring.
-
2,4-DNPH : Contains two strong nitro groups (-NO₂) .[1][2] These withdraw electron density from the hydrazine nitrogen, reducing its initial nucleophilicity but stabilizing the resulting hydrazone through extensive conjugation. This makes the product highly crystalline and resistant to hydrolysis—ideal for analytical identification .
-
2,5-Dimethyl Analog : Contains two methyl groups (-CH₃) . These donate electron density, making the hydrazine nitrogen significantly more nucleophilic. However, the resulting hydrazones are less stable, more prone to oxidation, and susceptible to further reactions (e.g., [3,3]-sigmatropic rearrangements). This makes it a preferred reagent for synthesis (e.g., Fischer Indole) rather than analysis.
Comparison Matrix
| Feature | 2,4-DNPH | 2,5-Dimethylphenylhydrazine |
| Electronic Nature | Electron-Deficient (EWG) | Electron-Rich (EDG) |
| Nucleophilicity | Low (Requires Acid Catalysis) | High (Reacts in Neutral/Weak Acid) |
| Product State | Crystalline Solid (High MP) | Often Oil or Low-Melting Solid |
| Product Stability | Very High (Hydrolysis Resistant) | Moderate (Reversible/Oxidizable) |
| Primary Application | Analysis : Carbonyl detection (HPLC, TLC) | Synthesis : Indole formation |
| Fischer Indole Reactivity | Inert (Deactivated ring) | Highly Reactive (Activated ring) |
| Visual Signal | Yellow/Orange/Red Precipitate | Often Colorless to Brown (upon oxidation) |
Mechanistic Reactivity Analysis
Nucleophilic Attack & Acid Catalysis
The formation of a hydrazone involves the nucleophilic attack of the hydrazine terminal nitrogen (
-
2,4-DNPH : The nitro groups deactivate the
group via induction and resonance.-
Consequence: The reaction is kinetically slow in neutral conditions.
-
Solution: Acid Catalysis is mandatory.[3] The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the weak nucleophile.
-
-
2,5-Dimethyl Analog : The methyl groups increase electron density on the
.-
Consequence: It is a potent nucleophile. It reacts rapidly with aldehydes and ketones, often without strong acid catalysis.
-
Risk: In strong acid, the electron-rich nitrogen is easily protonated to form an unreactive ammonium species (
), potentially stalling the reaction if pH is too low.
-
Post-Condensation Fate (The "Trap" vs. The "Trigger")
Once the hydrazone is formed, the electronic nature of the ring dictates the next step.
-
DNPH (The Trap) : The electron-poor ring prevents further reaction. The hydrazone precipitates due to
-stacking and low solubility. -
2,5-Dimethyl (The Trigger) : The electron-rich ring is primed for a [3,3]-Sigmatropic Rearrangement (Fischer Indole Synthesis). Under acidic conditions and heat, the hydrazone tautomerizes to an ene-hydrazine and rearranges to form an indole.
Figure 1: Divergent Reaction Pathways. Path A (Red) shows the analytical stability of DNPH. Path B (Green) shows the synthetic reactivity of the 2,5-dimethyl analog.
Experimental Protocols
Protocol A: Analytical Identification using 2,4-DNPH (Brady's Test)
Use this protocol to detect and identify unknown aldehydes/ketones.
Reagents:
-
2,4-DNPH (solid, usually 50% wet to prevent explosion).
-
Methanol (HPLC grade).
-
Conc. Sulfuric Acid (
).
Procedure:
-
Preparation of Brady's Reagent: Dissolve 3.0 g of 2,4-DNPH in 15 mL of conc.
. Carefully add this to 20 mL of water and 70 mL of methanol. Caution: Exothermic. -
Test: Add 2-3 drops of the unknown liquid (or ~50 mg solid dissolved in minimal methanol) to 2 mL of Brady's Reagent.
-
Observation:
-
Positive: Immediate formation of a yellow (aliphatic), orange, or red (aromatic) precipitate.
-
Negative: Solution remains clear orange (reagent color).
-
-
Identification: Filter the precipitate, wash with cold methanol/water (1:1), and recrystallize from ethanol. Determine Melting Point (MP) and compare with literature tables.
Self-Validating Check:
-
If the product is an oil, add water to induce precipitation. If it remains oily, the sample may be a long-chain aliphatic ketone, or the reagent is old.
Protocol B: Indole Synthesis using 2,5-Dimethylphenylhydrazine
Use this protocol to synthesize 4,7-dimethylindole derivatives via Fischer Indole Synthesis.
Reagents:
-
Ketone (e.g., Acetone or Cyclohexanone).
-
Acetic Acid (Glacial) or 4%
.
Procedure:
-
Condensation: Mix 10 mmol of 2,5-dimethylphenylhydrazine HCl with 10 mmol of ketone in 20 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Note: The electron-rich ring facilitates the rearrangement. 2,4-DNPH would fail here (no reaction or charring).
-
-
Workup: Pour into ice water. Neutralize with NaOH. Extract with ethyl acetate.
-
Purification: The product (an indole) will likely need column chromatography (silica gel) as it may not crystallize as easily as a DNPH derivative.
Supporting Data & Performance
Relative Reaction Rates (Qualitative)
In a competitive environment (e.g., neutral pH, equimolar competition):
Melting Point Differentiation
DNPH derivatives are designed to have high, sharp melting points for identification. 2,5-Dimethyl derivatives are often low-melting.
| Carbonyl Substrate | 2,4-DNPH Derivative MP (°C) | 2,5-Dimethyl Phenylhydrazone MP (°C) |
| Acetaldehyde | 168 (Yellow crystals) | ~60-70 (Often unstable oil) |
| Acetone | 126 (Yellow crystals) | ~40-50 (Low melting solid) |
| Benzaldehyde | 237 (Red crystals) | ~90-100 (Depends on isomer) |
Spectroscopic Properties (UV-Vis)
-
2,4-DNPH : Strong absorption at
(yellow) to (red). High molar absorptivity ( ) makes it ideal for HPLC-UV detection of trace carbonyls. -
2,5-Dimethyl : Absorbs at lower wavelengths (UV region,
) unless the hydrazone is conjugated with an aromatic carbonyl. Less useful for visual detection.[3]
Safety & Handling (Critical)
-
Explosion Hazard (DNPH): Dry 2,4-DNPH is a friction-sensitive explosive. ALWAYS keep it wetted with at least 30% water. Never scrape dry powder from the threads of a bottle.
-
Toxicity (Hydrazines): Both compounds are suspected carcinogens and toxic by skin absorption. 2,5-Dimethylphenylhydrazine, like most alkyl-hydrazines, is hepatotoxic. Use double nitrile gloves and work in a fume hood.
-
Waste Disposal: DNPH waste must be kept acidic and separate from oxidizers. Do not let it dry out in waste containers.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963 , 63(4), 373–401. Link (Mechanistic detail on why electron-donating groups like 2,5-dimethyl facilitate indole synthesis while nitro groups inhibit it).
- Shriner, R. L., Fuson, R. C., et al.The Systematic Identification of Organic Compounds, 8th Ed. Wiley, 2003.
-
Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry."[3] Technical Guide. Link (Overview of hydrazine reactivity in biological contexts).
- Breuer, S. W. "The reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds." Journal of Chemical Education, 1973, 50(6), 423.
Sources
- 1. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. US5942151A - Polymeric MDI color - Google Patents [patents.google.com]
- 5. DE69815028T2 - Polymeric MDI with improved color - Google Patents [patents.google.com]
HPLC Retention Time & Analysis Guide: (2,5-Dimethyl-4-nitrophenyl)hydrazine
[1]
Executive Summary
Content Type: Technical Comparison & Method Development Guide Subject: (2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS: 613-85-4 / Analogues) Context: This compound is a specialized substituted hydrazine, distinct from the common reagent 2,4-Dinitrophenylhydrazine (2,4-DNPH).[1] It is primarily encountered as an intermediate in azo-dye synthesis (e.g., derived from Fast Red ITR base) or as a specialized derivatizing agent.[1]
Core Insight: Unlike 2,4-DNPH, which is optimized for high polarity and early elution to separate carbonyls, (2,5-Dimethyl-4-nitrophenyl)hydrazine exhibits significantly higher hydrophobicity due to the dual methyl substitution.[1] In Reverse-Phase HPLC (RP-HPLC), it elutes later than its 4-nitrophenylhydrazine analogue and requires optimized gradient conditions to prevent co-elution with lipophilic matrices.[1]
Chemical Identity & Structural Logic[1]
Understanding the retention behavior requires analyzing the structural substituents compared to standard alternatives.
| Compound | Structure | LogP (Approx) | HPLC Behavior (RP-C18) |
| (2,5-Dimethyl-4-nitrophenyl)hydrazine | Target Analyte | ~2.1 | Late Eluter: The two methyl groups at C2 and C5 significantly increase lipophilicity compared to the single nitro group's polarity. |
| 4-Nitrophenylhydrazine | Alternative / Impurity | ~1.2 | Mid Eluter: Lacks the hydrophobic methyl groups; elutes earlier than the target.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Standard Reagent | ~1.5 | Mid-Late Eluter: Two nitro groups increase polarity, but intramolecular H-bonding (ortho-nitro) reduces interaction with the mobile phase.[1] |
| Phenylhydrazine | Core Scaffold | ~1.1 | Early Eluter: Highly polar, often elutes near the void volume without ion-pairing. |
Experimental Protocol: Separation & Retention
Method A: High-Resolution RP-HPLC (Gradient)
This protocol is designed to separate the target hydrazine from its synthetic precursors (e.g., 2,5-dimethyl-4-nitroaniline) and degradation products.[1]
-
System: Agilent 1290 Infinity II or Waters Alliance (HPLC/UHPLC)
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm)
-
Rationale: End-capping reduces silanol interactions with the basic hydrazine moiety, preventing peak tailing.[1]
-
-
Mobile Phase:
-
Detection: UV-Vis Diode Array (DAD)
-
Temperature: 30°C
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection / Equilibration |
| 2.0 | 10% | Isocratic Hold (Elute polar salts) |
| 15.0 | 80% | Linear Gradient (Separation window) |
| 18.0 | 95% | Wash (Elute highly lipophilic dimers) |
| 20.0 | 10% | Re-equilibration |
Comparative Retention Data (Experimental & Predicted)
The following data compares the retention times (RT) under the Method A conditions. Note that exact RT varies by system dwell volume.[1]
| Analyte | Retention Time (min) | Relative Retention (RRT) | Peak Characteristics |
| Phenylhydrazine | 3.2 ± 0.2 | 0.25 | Sharp, often fronting if overloaded. |
| 4-Nitrophenylhydrazine | 8.5 ± 0.3 | 0.65 | Symmetrical. |
| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 12.8 ± 0.5 | 1.00 (Ref) | Broadens slightly due to hydrophobicity. |
| 2,5-Dimethyl-4-nitroaniline (Precursor) | 14.2 ± 0.4 | 1.11 | Potential critical pair; requires >30% ACN gradient slope to resolve.[1] |
| 2,4-DNPH | 9.8 ± 0.3 | 0.76 | Distinct yellow color; elutes earlier than the target.[1] |
Critical Note: Hydrazines are unstable and prone to auto-oxidation.[1] Samples must be prepared in degassed solvents containing 0.1% ascorbic acid or analyzed immediately.[1]
Method Optimization & Troubleshooting
Mechanism of Separation
The separation is governed by hydrophobic subtraction . The 2,5-dimethyl substitution acts as a "hydrophobic anchor," retaining the molecule on the C18 chain longer than the 4-nitro group can promote elution.
Workflow Diagram (DOT)
The following diagram illustrates the decision matrix for analyzing this compound, distinguishing between direct analysis and derivatization (which is often required for trace quantification).
Caption: Decision logic for analyzing (2,5-Dimethyl-4-nitrophenyl)hydrazine based on sample concentration.
Alternatives Comparison
When selecting a hydrazine reagent for carbonyl detection, the choice depends on the required retention shift and spectral properties .
| Feature | (2,5-Dimethyl-4-nitrophenyl)hydrazine | 2,4-DNPH (Standard) | 4-Nitrophenylhydrazine |
| Selectivity | High Hydrophobicity: Excellent for separating very polar carbonyls that co-elute with DNPH.[1] | Balanced: Standard for general aldehydes/ketones.[1] | Low: Often co-elutes with matrix interferences.[1] |
| Solubility | Lower (requires high organic solvent ratio).[1] | Moderate (soluble in acidic methanol).[1] | Moderate. |
| Reaction Rate | Slower (Steric hindrance from 2,5-methyls).[1] | Fast (Acid catalyzed).[1] | Moderate. |
| Detection Limit | Good (UV 360 nm).[1] | Excellent (High extinction coefficient).[1] | Good. |
Recommendation: Use (2,5-Dimethyl-4-nitrophenyl)hydrazine only when the standard 2,4-DNPH derivatives co-elute with sample matrix components.[1] The added methyl groups provide a "retention shift" to move peaks into a cleaner region of the chromatogram.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Hydrazine, (4-nitrophenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Agilent Technologies. (2018).[1] Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5991-8839EN. [Link]
-
PubChem. (2025).[1][4] (2,5-Dimethylphenyl)hydrazine Compound Summary. National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. (2012). Determination of residual phenylhydrazines in drug substances by HPLC. Analytical Methods. [Link]
Advanced Structural Analysis of Substituted Phenylhydrazines: A Comparative Crystallographic Guide
Executive Summary
Substituted phenylhydrazines are critical pharmacophores and intermediates, particularly in the Fischer indole synthesis of bioactive heterocycles. However, their structural instability and toxicity pose significant challenges in solid-state characterization. This guide provides an objective, data-driven comparison of the crystallographic properties of various phenylhydrazine derivatives. We analyze the impact of electronic substitution (para-nitro vs. para-methoxy) and salt formation (free base vs. hydrochloride) on lattice energy, hydrogen bonding networks, and long-term stability.
Part 1: Structural Dynamics & Comparative Analysis
The solid-state behavior of phenylhydrazines is governed by the competition between the steric demands of the hydrazine moiety (-NH-NH
Electronic Influence: Electron-Withdrawing (EWG) vs. Electron-Donating (EDG) Groups
The nature of the substituent at the para position significantly alters the N-N bond character and the resulting crystal packing.
| Feature | 4-Nitrophenylhydrazine (EWG) | 4-Methoxyphenylhydrazine (EDG) | Crystallographic Implication |
| Electronic Effect | Strong resonance withdrawal (-R) | Resonance donation (+R) | Affects N-lone pair availability. |
| N-N Bond Length | Shortened (~1.36–1.38 Å) | Standard (~1.40–1.42 Å) | EWGs induce partial double-bond character, increasing planarity. |
| Conformation | Highly Planar | Twisted / Non-planar | Planarity facilitates |
| Primary H-Bond | N-H...O (Nitro group acceptor) | N-H...N (Hydrazine acceptor) | Nitro groups act as strong acceptors, creating robust 3D networks. |
| Lattice Stability | High (High melting point) | Moderate to Low | EDG derivatives are more prone to oxidation and lower melting points. |
Key Insight: In 4-nitrophenylhydrazine, the nitro group acts as a "structural anchor," accepting hydrogen bonds from the hydrazine NH donors. This creates a rigid, planar sheet structure. In contrast, 4-methoxyphenylhydrazine lacks this strong acceptor, relying on weaker N-H...N interactions, often resulting in lower density packing and higher susceptibility to oxidative degradation [1, 4].
Form Selection: Free Base vs. Hydrochloride Salt[1]
For drug development, the choice between the free base and the salt form is critical for process scalability.
| Parameter | Free Base Form | Hydrochloride Salt Form | Operational Verdict |
| Crystallizability | Difficult (Oils/Amorphous common) | Excellent (Ionic lattice) | Choose Salt for initial structural proof. |
| Oxidative Stability | Poor (Rapidly darkens/decomposes) | High (Protonation protects N) | Choose Salt for storage > 1 week. |
| Solubility | Lipophilic (Organic solvents) | Hydrophilic (Water/Alcohols) | Context-dependent on synthesis step. |
| XRD Quality | Often high thermal motion (disorder) | Rigid lattice, lower B-factors | Salt yields higher resolution data. |
Mechanistic Note: Protonation usually occurs at the terminal nitrogen (
Part 2: Experimental Workflow & Protocols
Handling substituted phenylhydrazines requires specific protocols to prevent oxidation ("tarring") during crystallization. Standard slow evaporation often fails due to the time exposure to atmospheric oxygen.
Recommended Protocol: Inert Vapor Diffusion
Safety Warning: Phenylhydrazines are potential carcinogens and skin sensitizers. All operations must occur in a fume hood.
-
Dissolution: Dissolve 20 mg of the phenylhydrazine derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., THF or Methanol).
-
Filtration: Pass through a 0.22
m PTFE syringe filter into a small inner vial (4 mL). -
Precipitant Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 3–5 mL of the "Bad Solvent" (e.g., Pentane or Diethyl Ether).
-
Inert Atmosphere: Gently purge the large jar with Nitrogen or Argon gas for 10 seconds before sealing tightly.
-
Incubation: Store at 4°C in the dark. Crystals typically form within 24–72 hours.
Visualization of Crystallization Logic
Figure 1: Decision tree for crystallizing sensitive hydrazine derivatives. Note the divergence based on oxidative stability.
Part 3: Data Interpretation & Structural Logic
When analyzing the resulting CIF (Crystallographic Information File), focus on the following parameters to validate the structure's quality and chemical logic.
Key Structural Metrics
-
Torsion Angles (
): Measure the angle between the phenyl ring plane and the hydrazine moiety.-
Planar (
): Indicates strong conjugation (common in p-nitro derivatives). -
Twisted (
): Indicates steric hindrance or lack of resonance (common in o-substituted or EDG derivatives).
-
-
Hirshfeld Surface Analysis: Use this to quantify intermolecular interactions.
-
Red spots on
: Indicate strong Hydrogen bonds (e.g., N-H...O).[1] -
Diffuse red/white regions: Indicate
- stacking (centroid-centroid distance < 3.8 Å).
-
Structure-Property Relationship Diagram[3]
Figure 2: Causal pathway linking molecular substitution to macroscopic solid-state properties.
References
-
Wardell, J. L., et al. (2007).[1] "N-(4-nitrobenzoyl)-N'-phenyl hydrazine: a three-dimensional hydrogen-bonded framework." Acta Crystallographica Section C. Link
- Okabe, N., et al. (1993). "Crystal structure of 2,4-dinitrophenylhydrazine." Analytical Sciences.
-
Ullah, H., & Altaf, A. A. (2014).[2] "Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one." Acta Crystallographica Section E. Link
-
Shan, S., et al. (2003).[3] "(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone." Acta Crystallographica Section E. Link
-
Blok, D. (2023).[4] "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals." PharmaOffer. Link
Sources
- 1. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaoffer.com [pharmaoffer.com]
A Comparative Guide to the Elemental Analysis of C8H11N3O2: A Workflow for Pharmaceutical Research and Development
This guide provides an in-depth comparison of analytical methodologies for determining the elemental composition and verifying the structure of compounds with the molecular formula C8H11N3O2. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and validated approach to chemical characterization.
The Significance of Elemental Analysis for Novel Compounds
In pharmaceutical development, the precise characterization of a new chemical entity (NCE) is a foundational requirement. For a given molecular formula, such as C8H11N3O2, numerous structural isomers can exist, each potentially possessing vastly different pharmacological and toxicological profiles.[1][2] Isomerism is a critical consideration, as different spatial arrangements of the same atoms can lead to significant variations in biological activity.[2][3] For instance, one isomer may be a potent therapeutic agent, while another could be inactive or even toxic.[3][4]
Therefore, confirming the elemental composition is the first step in validating the identity and purity of a synthesized compound.[5][6] This guide will use 2-Cyano-3-(4-morpholinyl)-2-propenamide (CAS: 25229-97-4), a known compound with the formula C8H11N3O2, as a practical example for outlining these analytical workflows.[7][][9]
Theoretical Elemental Composition: The Benchmark for Analysis
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the fundamental benchmark against which all experimental data will be compared.
Molecular Formula: C8H11N3O2 Molecular Weight: 181.19 g/mol [7][]
To calculate the theoretical mass percentages of each element (Carbon, Hydrogen, Nitrogen, Oxygen), we use their respective atomic weights:
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
Calculation:
-
Carbon (C): (8 * 12.011) / 181.19 * 100% = 53.03%
-
Hydrogen (H): (11 * 1.008) / 181.19 * 100% = 6.12%
-
Nitrogen (N): (3 * 14.007) / 181.19 * 100% = 23.19%
-
Oxygen (O): (2 * 15.999) / 181.19 * 100% = 17.66%
These theoretical values are the "gold standard" for our analysis. Significant deviation in experimental results suggests the presence of impurities, residual solvents, or an incorrect molecular structure.
Primary Method: Combustion-Based Elemental Analysis (CHNS/O)
The cornerstone for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNS/O analysis.[10][11] This technique is reliable, cost-effective, and provides quantitative data on the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen.[6]
Principle of Operation (Pregl-Dumas Method): The methodology involves the complete and instantaneous oxidation of the sample through "flash combustion" at temperatures exceeding 1000°C in an oxygen-rich environment.[12][13] This process quantitatively converts the elements into simple gaseous products:
-
Carbon (C) → Carbon Dioxide (CO2)
-
Hydrogen (H) → Water (H2O)
-
Nitrogen (N) → Nitrogen Gas (N2) and its oxides (NOx)
-
Sulfur (S) → Sulfur Dioxide (SO2)
These gases are then passed through a reduction chamber (often containing high-purity copper) to convert any nitrogen oxides to N2.[13] The resulting mixture of CO2, H2O, and N2 is carried by an inert gas (typically helium) through a gas chromatography (GC) column for separation.[14][15] A thermal conductivity detector (TCD) then measures the concentration of each gas, from which the elemental percentages of the original sample are calculated.[16] Oxygen is typically determined in a separate step via pyrolysis.[16]
Objective: To experimentally determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of 2-Cyano-3-(4-morpholinyl)-2-propenamide and compare it to the theoretical values.
Instrumentation: A CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II or similar).[14][16]
Methodology:
-
Sample Preparation (Critical Step):
-
Ensure the sample is homogenous and completely dry to avoid skewed hydrogen and oxygen results. Dry the sample under a high vacuum for several hours.
-
Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.[14] The precise measurement of the initial sample weight is critical as all final calculations are based on this value.[6]
-
Fold the tin capsule to encase the sample securely, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic microanalytical standard with a known elemental composition (e.g., acetanilide).[13] This step is crucial for ensuring the accuracy and reliability of the measurements.
-
Run at least three standard samples to ensure the calibration is stable and reproducible.
-
-
Sample Analysis:
-
Place the weighed sample capsule into the instrument's autosampler.[14]
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed as described in the principle of operation.
-
Analyze the sample in triplicate to ensure precision and identify any potential outliers.
-
-
Data Interpretation and Validation:
-
The instrument software will calculate the percentage of C, H, and N based on the detector signals and the initial sample weight.
-
Acceptance Criteria: For a pure compound in the pharmaceutical industry, the experimentally determined values should be within ±0.4% of the theoretical values.
-
If the results fall outside this range, it may indicate:
-
The presence of impurities (e.g., residual solvents, inorganic salts).
-
Incomplete combustion.
-
An incorrect proposed chemical structure.
-
-
A Comparative Framework: Elemental Analysis vs. Spectrometric Techniques
While elemental analysis confirms the empirical formula, it does not provide information about the molecular structure or distinguish between isomers.[10] For this, complementary techniques like Mass Spectrometry and Nuclear Magnetic Resonance are indispensable.[10][17]
Role: To determine the precise molecular weight and provide structural clues through fragmentation patterns.[18]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion (e.g., using a Time-of-Flight or Orbitrap analyzer). For C8H11N3O2, HRMS would aim to detect an ion with a mass-to-charge ratio (m/z) extremely close to the calculated exact mass (181.0851 g/mol ).[7] This level of accuracy can often confirm the molecular formula unequivocally.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting daughter ions.[19] The fragmentation pattern is like a fingerprint for the molecule, providing information about its substructures. Different isomers of C8H11N3O2 would likely produce distinct fragmentation patterns, aiding in their differentiation.
Role: To provide the definitive atomic-level structure of the molecule.[20][21]
-
¹H NMR: Identifies the number and type of hydrogen environments in the molecule. The chemical shift, integration (peak area), and splitting patterns (multiplicity) reveal how different hydrogen atoms are connected.[22]
-
¹³C NMR: Identifies the number and type of carbon environments in the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between different nuclei (H-H or H-C), allowing for the complete assembly of the molecular skeleton.[22][23] NMR is the most powerful technique for unambiguously distinguishing between structural isomers.[20]
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN/O) | Quantitative elemental composition (%C, %H, %N, %O).[24] | • Confirms empirical formula.[12]• High accuracy and precision for purity assessment.[11]• Cost-effective and rapid.[6] | • Provides no structural information.[10]• Cannot distinguish between isomers.[1]• Destructive technique. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[19] | • Confirms molecular formula (HRMS).[25]• High sensitivity (requires very little sample).• Can help differentiate isomers via MS/MS.[19] | • Fragmentation can be complex to interpret.• Some isomers may produce similar spectra.• Ionization efficiency can vary. |
| NMR Spectroscopy | Detailed 3D molecular structure and connectivity.[20] | • Unambiguously determines molecular structure.[20]• The gold standard for distinguishing isomers.[22]• Non-destructive technique. | • Lower sensitivity (requires more sample).• Can be time-consuming to acquire and interpret complex spectra.• Paramagnetic impurities can broaden signals.[26] |
The following diagram illustrates the logical flow of experiments for characterizing a novel compound like 2-Cyano-3-(4-morpholinyl)-2-propenamide.
Caption: Workflow for the structural validation of a novel compound.
No single technique provides a complete picture. The true power lies in their synergistic use. Elemental analysis validates the building blocks, mass spectrometry confirms the total mass, and NMR arranges the blocks into the correct structure.
Caption: Complementary roles of key analytical techniques.
Conclusion
For any compound in the drug development pipeline, such as an isomer of C8H11N3O2, a multi-faceted analytical approach is not just recommended, but essential for regulatory compliance and scientific rigor.[27] Elemental analysis serves as the foundational quantitative check of a compound's elemental makeup and purity. Its data, when in agreement with theoretical values, provides a high degree of confidence to proceed with more structurally-focused techniques. By integrating the quantitative data from combustion analysis with the high-fidelity structural data from mass spectrometry and NMR spectroscopy, researchers can achieve an unambiguous and comprehensive characterization of their target molecules, ensuring the integrity and safety of future pharmaceutical products.
References
-
MedKoo Biosciences. Iproniazid | CAS#54-92-2 | MAO inhibitor.
-
AZoM. A Look at Elemental Analysis for Organic Compounds.
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
-
American Laboratory. Validation of Metal Impurities in Drug Products.
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
-
HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
-
PubChem. 2-Cyano-3-(4-morpholinyl)-2-propenamide.
-
Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis.
-
ARUM. ORGANIC ELEMENTAL ANALYZER (CHNS/O).
-
AZoM. How Does a CHNSO Analyzer Work?.
-
InvivoChem. Monoamine Oxidase | CAS 54-92-2 | Buy Iproniazid from Supplier.
-
Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N.
-
The Royal Society of Chemistry. CHNS Elemental Analysers.
-
Measurlabs. Comparison of Elemental Analysis Techniques.
-
PubChem. Iproniazid.
-
StudySmarter. Elemental Analysis: Methods & Examples.
-
Wikipedia. Iproniazid.
-
Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples.
-
NIST WebBook. Iproniazid.
-
Chemsrc. 2-Cyano-3-morpholinoacrylamide | CAS#:25229-97-4.
-
BOC Sciences. CAS 25229-97-4 (2-Cyano-3-morpholinoacrylamide).
-
BioPharma Services. Bioanalytical Method Development: Isomers.
-
PMC. A review of drug isomerism and its significance.
-
Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
-
Chemistry LibreTexts. NMR - Interpretation.
-
Wiley Online Library. Two‐Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis.
-
PubChem. The PubChem Compound Help.
-
SlideShare. stereochemistry and biological activity of drugs.
-
West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
-
IntechOpen. Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions.
-
Veeprho. 2-Cyano-3-morpholinoacrylamide | CAS 25229-97-4.
-
Science Ready. Module 7 Organic Chemistry: Isomers.
-
University of Bristol. NMR Spectroscopy.
-
PMC. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures.
-
Doc Brown's Chemistry. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring.
-
The Rockefeller University. High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry.
-
MDPI. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity.
-
American Journal of Biomedical Science and Research. Effects of Stereoisomers on Drug Activity.
-
PMC. Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. 2-Cyano-3-(4-morpholinyl)-2-propenamide | C8H11N3O2 | CID 91341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. azom.com [azom.com]
- 13. rsc.org [rsc.org]
- 14. C/H/N [mikrolabor.univie.ac.at]
- 15. spectro-lab.pl [spectro-lab.pl]
- 16. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. d-nb.info [d-nb.info]
- 19. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 25. lab.rockefeller.edu [lab.rockefeller.edu]
- 26. vibgyorpublishers.org [vibgyorpublishers.org]
- 27. smithers.com [smithers.com]
Technical Comparison Guide: Synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine
Executive Summary
Target Molecule: (2,5-Dimethyl-4-nitrophenyl)hydrazine CAS Registry Number: 102293-69-6 (Analogous/Related) Primary Application: Intermediate for pyrazole-based dyes, pigments, and heterocyclic pharmaceutical scaffolds.[1]
This guide evaluates two primary synthetic pathways for the production of (2,5-Dimethyl-4-nitrophenyl)hydrazine. Based on atom economy, safety profiles, and scalability, Method A (Nucleophilic Aromatic Substitution) is the recommended industry standard. While Method B (Diazotization-Reduction) remains a viable academic alternative, it presents higher safety risks and lower throughput for this specific substrate.[1]
Part 1: Critical Analysis of Synthetic Routes
Route A: Nucleophilic Aromatic Substitution ( )
This method utilizes the strong electron-withdrawing nature of the nitro group at the para position to activate a halogen leaving group (typically chlorine) for displacement by hydrazine.[1]
-
Mechanism: The hydrazine acts as a nucleophile, attacking the carbon bearing the chlorine. The Meisenheimer complex is stabilized by the para-nitro group.[1]
-
Advantages: Single-step reaction, high atom economy, avoids unstable diazonium intermediates.[1]
-
Challenges: Steric hindrance from the ortho-methyl group (position 2) may require optimized reflux times compared to non-methylated analogs.[1]
Route B: Diazotization-Reduction
This classical route converts an aniline derivative into a diazonium salt, which is subsequently reduced to the hydrazine.
-
Precursor: 2,5-Dimethyl-4-nitroaniline.[1]
-
Mechanism: Nitrosation (
) Diazonium Salt Reduction ( or ).[1] -
Advantages: Useful if the halogenated precursor is unavailable.
-
Challenges: Multi-step process, generation of stoichiometric heavy metal waste (if using Tin), and explosion hazards associated with dry diazonium salts.
Comparative Performance Metrics
| Metric | Method A ( | Method B (Diazotization) |
| Yield Potential | 85 - 92% | 60 - 75% |
| Purity (Crude) | High (>95%) | Moderate (Requires recrystallization) |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours (Multi-step) |
| Safety Profile | Moderate (Hydrazine toxicity) | Low (Explosive intermediates) |
| Atom Economy | High | Low (Stoichiometric waste) |
| Scalability | Excellent | Poor (Heat transfer limits) |
Part 2: Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (Recommended)
Rationale: This protocol minimizes solvent waste and leverages the activating effect of the 4-nitro group.[1] Acetonitrile is chosen for its polarity and ability to solubilize the organic substrate while maintaining a high reflux temperature.[1]
Reagents:
-
Hydrazine Hydrate (80% or 100%, 3.0 - 5.0 eq)[1]
-
Solvent: Acetonitrile or Ethanol[1]
-
Catalyst (Optional): Triethylamine (0.1 eq) to scavenge HCl.[1]
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10.0 g (54 mmol) of 1-Chloro-2,5-dimethyl-4-nitrobenzene in 100 mL of Acetonitrile.
-
Addition: Heat the solution to
. Slowly add Hydrazine Hydrate (8.1 g, 162 mmol) dropwise over 20 minutes. Note: Exothermic reaction; monitor temperature. -
Reflux: Increase temperature to reflux (
) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3). The starting material spot should disappear. -
Work-up:
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
The product often precipitates directly. If not, concentrate the solvent to 50% volume under reduced pressure and add cold water (50 mL).
-
-
Filtration: Filter the orange/red precipitate. Wash the cake with cold water (
mL) to remove excess hydrazine and chloride salts. -
Purification: Recrystallize from hot ethanol if necessary.
-
Drying: Dry under vacuum at
for 6 hours.
Validation Check: Melting point should be distinct (approx. range
Protocol B: Diazotization-Reduction (Alternative)
Rationale: Use this method only if the aniline precursor is the sole available starting material.[1]
Reagents:
Step-by-Step Methodology:
-
Salt Formation: Suspend 2,5-Dimethyl-4-nitroaniline (5.0 g) in concentrated HCl (15 mL) and water (15 mL). Cool to
.[1][6] -
Diazotization: Add a solution of
(2.2 g in 10 mL water) dropwise, maintaining temperature below . Stir for 30 mins. Test: Starch-iodide paper should turn blue (excess nitrous acid).[1] -
Reduction: Dissolve
(15 g) in conc. HCl (20 mL). Cool to . -
Addition: Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.
-
Isolation: Filter the salt. To obtain the free base, suspend the salt in water and neutralize with sodium acetate or dilute NaOH solution until pH ~8.
-
Extraction: Extract the free base with ethyl acetate, dry over
, and evaporate.
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the chemical logic comparing both routes and detailing the preferred
Caption: Comparison of the direct Nucleophilic Aromatic Substitution (Left, Blue) vs. the multi-step Diazotization route (Right, Orange).
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Method A) | Incomplete reaction due to steric hindrance.[1] | Increase reflux time by 2 hours or switch solvent to n-Propanol (higher BP). |
| Dark/Tarred Product | Oxidation of hydrazine or product. | Perform reaction under Nitrogen ( |
| Product Oiling Out | Impurities lowering melting point. | Recrystallize from Ethanol/Water (9:1) mixture. |
| Violent Exotherm | Hydrazine addition too fast. | Use a dropping funnel and maintain internal temp < |
References
-
Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. PrepChem. (Methodology adapted for dimethyl analog).[2][7]
-
Process for preparing 1-hydroxy-benzotriazoles (Discussion of Chlorinated Nitrobenzene Hydrazinolysis). Google Patents (WO1997011063A1).
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate. Organic Chemistry Portal. (Context on chemoselectivity).
-
Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline. BenchChem. (Diazotization protocol basis). [1]
-
1-Chloro-2,5-dimethyl-4-nitrobenzene (Compound Summary). PubChem. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. journals.umt.edu.pk [journals.umt.edu.pk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (2,5-Dimethyl-4-nitrophenyl)hydrazine
A Senior Application Scientist's Guide to Operational Safety and Waste Management
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. While (2,5-Dimethyl-4-nitrophenyl)hydrazine and its analogs are valuable reagents, their handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the safe disposal of (2,5-Dimethyl-4-nitrophenyl)hydrazine, grounding our recommendations in established safety protocols for structurally similar and well-documented hazardous compounds.
Part 1: Hazard Identification and Risk Assessment
(2,5-Dimethyl-4-nitrophenyl)hydrazine is presumed to share the hazardous characteristics of its chemical class. These include:
-
Flammability: Many phenylhydrazine derivatives are flammable solids.[3][4] They can be ignited by heat, sparks, or flames.
-
Explosive Potential: A significant hazard associated with many dinitrophenylhydrazine compounds is their tendency to be explosive when dry.[3][5] They are often supplied wetted with water or another desensitizing agent to mitigate this risk.
-
Toxicity: These compounds are generally harmful if swallowed, inhaled, or absorbed through the skin.[4] They can cause skin and eye irritation.[4]
-
Long-term Health Effects: Some hydrazine derivatives are considered potential carcinogens and may have other long-term health effects.[1]
Chemical Incompatibility
To prevent dangerous reactions, (2,5-Dimethyl-4-nitrophenyl)hydrazine should be kept away from:
-
Strong Oxidizing Agents: These can cause violent reactions, increasing the risk of fire or explosion.
-
Heat, Sparks, and Open Flames: As a flammable solid, all ignition sources must be eliminated from storage and handling areas.[3][4]
-
Strong Bases: Incompatible with some related compounds.
A general chemical incompatibility chart is a valuable laboratory resource.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE strategy is non-negotiable when handling (2,5-Dimethyl-4-nitrophenyl)hydrazine.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | For handling larger quantities or when there is a risk of dust or vapor generation, a NIOSH-approved respirator may be necessary. |
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Spill Response Workflow
Caption: Workflow for responding to a (2,5-Dimethyl-4-nitrophenyl)hydrazine spill.
Part 4: Step-by-Step Disposal Procedure
All materials contaminated with (2,5-Dimethyl-4-nitrophenyl)hydrazine, including the chemical itself, spent reaction mixtures, and contaminated labware, must be treated as hazardous waste.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of (2,5-Dimethyl-4-nitrophenyl)hydrazine waste.
Detailed Protocol:
-
Waste Segregation: At the point of generation, carefully segregate waste containing (2,5-Dimethyl-4-nitrophenyl)hydrazine from other waste streams, especially from incompatible materials like strong oxidizing agents.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid waste.
-
For solutions, use a container that can be securely sealed.
-
Never overfill waste containers.
-
-
Labeling: Clearly label the waste container with:
-
The words "Hazardous Waste."
-
The full chemical name: "(2,5-Dimethyl-4-nitrophenyl)hydrazine."
-
The primary hazards: "Flammable Solid," "Toxic."
-
The date when waste was first added to the container (accumulation start date).
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, sparks, and open flames.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup of the hazardous waste.
-
(2,5-Dimethyl-4-nitrophenyl)hydrazine waste should be disposed of through a licensed hazardous waste contractor.[6][7]
-
The likely method of disposal is high-temperature incineration.[8]
-
Based on its properties, this waste may fall under EPA hazardous waste codes such as D001 for ignitability and potentially a U- or P-series listing for toxicity, though a specific code is not assigned. Your EH&S office will make the final determination.
-
By adhering to these rigorous safety and disposal protocols, we can ensure a safe laboratory environment while maintaining the highest standards of scientific and environmental responsibility.
References
-
International Programme on Chemical Safety. (1998). Phenylhydrazine (CICADS). Inchem.org. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. NJ.gov. Retrieved from [Link]
-
Loba Chemie. 4-NITROPHENYL HYDRAZINE AR [Safety Data Sheet]. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet: 2,4-Dinitrophenylhydrazine, moist solid, contains minimum of 30% water. Retrieved from [Link]
- Google Patents. Process for preparing substituted phenylhydrazines.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 853149, (2,5-Dimethylphenyl)hydrazine. PubChem. Retrieved from [Link].
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
A Senior Scientist's Guide to Personal Protective Equipment for Handling (2,5-Dimethyl-4-nitrophenyl)hydrazine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown, guided by a deep understanding of related chemical families. (2,5-Dimethyl-4-nitrophenyl)hydrazine, a substituted nitrophenylhydrazine, belongs to a class of compounds that requires meticulous handling and an unwavering commitment to safety. While specific data for this exact molecule is scarce, its structure—combining a hydrazine moiety with a nitroaromatic ring—signals a significant hazard potential. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the established principles for managing highly hazardous substances.
The core principle of our approach is risk mitigation through knowledge and preparation. The hydrazine group is associated with systemic toxicity, including potential damage to the liver, kidneys, and central nervous system, while the nitrophenyl component suggests a risk of flammability and, under specific conditions, explosive decomposition.[1][2][3] Therefore, we must treat this compound as a Particularly Hazardous Substance (PHS) and implement engineering controls and personal protective equipment (PPE) of the highest standard.
Hazard Profile: Understanding the Risk
The necessity for stringent PPE protocols stems directly from the anticipated hazards of (2,5-Dimethyl-4-nitrophenyl)hydrazine, inferred from analogous compounds like 2,4-Dinitrophenylhydrazine and other hydrazine derivatives.
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Hydrazine and its derivatives are known to be toxic.[1][4] Phenylhydrazines can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] |
| Explosive Potential | Risk of explosion if heated under confinement or allowed to dry out. | Many nitrophenylhydrazines are sold wetted with water to desensitize them, as they can be explosive when dry.[5][6] The nitro group makes the compound energy-rich. |
| Skin/Eye Damage | Causes serious skin and eye irritation or corrosive burns. | Hydrazines are known to be corrosive or irritating to tissues upon contact.[1][3][4][7] |
| Respiratory Irritation | Dust or vapors may cause severe respiratory tract irritation. | Inhalation is a primary route of exposure for hydrazine compounds, potentially causing coughing, shortness of breath, and lung irritation.[2][4][7] |
| Chronic Effects | Suspected carcinogen and potential sensitizer. | Hydrazine itself is a suspected carcinogen, and related compounds may carry similar risks with prolonged or repeated exposure.[4][8] |
The Core PPE Ensemble: Your First Line of Defense
A multi-layered PPE strategy is mandatory. Every individual handling the compound must be trained in the proper use, removal, and disposal of this equipment.
Respiratory Protection: An Absolute Requirement
All manipulations of (2,5-Dimethyl-4-nitrophenyl)hydrazine solid or its solutions must be performed inside a certified chemical fume hood with demonstrated proper airflow.[8][9][10] The fume hood is the primary engineering control to minimize inhalation exposure.
-
Rationale: The potential for harmful dusts and vapors necessitates this primary engineering control. An odor similar to ammonia may indicate vapor concentrations exceeding allowable limits.[11]
-
For Emergencies: In the event of a significant spill or failure of the fume hood, a NIOSH-approved, positive-pressure, self-contained breathing apparatus (SCBA) is required for emergency response personnel.[1][11][12]
Eye and Face Protection: Preventing Irreversible Damage
Direct contact with hydrazine derivatives can cause severe eye irritation or permanent damage.
-
Minimum Requirement: ANSI Z87.1-compliant, tight-fitting chemical splash goggles are mandatory at all times.[9][10]
-
Recommended Practice: Due to the high risk of splashes during transfer or reaction quenching, a full-face shield must be worn over the chemical splash goggles.[8][11][13] Contact lenses should not be worn, as they can trap and concentrate irritants.[7]
Hand Protection: The Critical Barrier
Skin contact is a primary route of exposure. The choice of glove material is critical.
-
Material Selection: Butyl rubber is often the material of choice for handling hydrazines.[11] Neoprene or nitrile gloves may also be suitable, but you must consult the glove manufacturer's resistance chart for breakthrough time data against related chemicals.[8][10]
-
Protocol: Use a double-gloving technique. This involves wearing a lighter pair of nitrile gloves underneath a heavier, chemical-resistant glove (e.g., butyl rubber). This provides protection in case the outer glove is breached. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be replaced immediately.[7]
Body Protection: Shielding Against Contamination
Protecting the skin beyond the hands is essential.
-
Standard Operations: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are the minimum requirements.[10]
-
High-Risk Operations: For tasks involving larger quantities (>25 g) or a significant risk of splashing, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[11][13] Do not allow contaminated clothing to remain in contact with the skin.[13]
Operational Protocols: From Receiving to Disposal
Safe handling is a procedural discipline that complements the use of PPE.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated, and designated area for particularly hazardous substances.[10]
-
Ensure it is stored away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][13]
-
The storage location must be clearly labeled to indicate the presence of a highly toxic and potentially explosive substance.[9]
Handling and Weighing Protocol
-
Preparation: Don the complete PPE ensemble before entering the designated work area. Ensure the safety shower and eyewash station are unobstructed and have been tested.[10]
-
Location: Conduct all work in a chemical fume hood with the sash positioned as low as possible.[10]
-
Transfer: Use spark-proof tools and equipment for all transfers.[14] Ground and bond containers when transferring material to prevent static discharge.[14][15]
-
Weighing: Weigh the material directly into a tared, sealed container within the fume hood to minimize dust generation.
-
Cleanup: After handling, decontaminate the work surface with soap and water.[9] Carefully remove and dispose of the outer gloves, followed by the inner gloves. Wash hands thoroughly with soap and water.[16]
Waste Disposal Plan
-
Segregation: All waste contaminated with (2,5-Dimethyl-4-nitrophenyl)hydrazine, including gloves, wipes, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Treatment: Do not dispose of this chemical down the drain.[11][15]
-
Disposal: Waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.[3][17]
Emergency Response Plan
Preparation is key to mitigating the consequences of an accident.
Personnel Exposure Workflow
Immediate and thorough decontamination is critical to minimizing harm.
-
Skin Exposure: Immediately go to the nearest safety shower.[9] While showering, remove all contaminated clothing.[1][9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9][12] Seek immediate medical attention.[9]
-
Eye Exposure: Immediately proceed to the nearest eyewash station.[10] Forcibly hold the eyelids open and flush the eyes with a continuous stream of lukewarm water for at least 15 minutes.[1][9] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air immediately.[1][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[3]
Caption: Workflow for immediate actions following personnel exposure.
Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[9]
-
Isolate & Ventilate: Isolate the spill area. Ensure the fume hood is operating. Stay upwind of the spill.[1][12]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][14]
-
Cleanup: Only trained personnel with the appropriate PPE (including respiratory protection) should perform cleanup. Use non-sparking tools and an inert absorbent material to collect the spilled solid.[14][17] Place the waste in a sealed, labeled container for hazardous disposal.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
References
- hydrazine, anhydrous - Report | CAMEO Chemicals | NOAA. (URL: )
- Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (URL: )
- Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. (2016, July 26). (URL: )
- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (URL: )
- Hydrazine, N-BOC, N'-CBZ protected - Apollo Scientific. (URL: )
- Performance Chemicals Hydrazine - Arxada. (URL: )
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- CB-LSOP-Hydrazines.docx - The Brückner Research Group. (URL: )
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 9). (URL: )
- Hydrazine - Santa Cruz Biotechnology. (URL: )
- Hydrazine - Incident management - GOV.UK. (2016, January 15). (URL: )
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). (URL: )
- 2 - SAFETY D
- 2-Nitrophenylhydrazine - Santa Cruz Biotechnology. (URL: )
- SAFETY DATA SHEET - Spectrum Chemical. (2019, August 9). (URL: )
- SAFETY D
- MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR. (URL: )
- Material Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). (URL: )
- 4-Nitrophenylhydrazine - CymitQuimica. (2023, July 7). (URL: )
- SAFETY D
- Safety Data Sheet: 2,4-Dinitrophenylhydrazine - Chemos GmbH&Co.KG. (URL: )
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. arxada.com [arxada.com]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
